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  • Product: 2-Amino-6-chloro-3-hydroxybenzoic acid
  • CAS: 629652-73-9

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Amino-6-chloro-3-hydroxybenzoic Acid: A Regioselective Approach

Topic: Synthesis and Characterization of 2-Amino-6-chloro-3-hydroxybenzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Executive Summary The compound 2-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 2-Amino-6-chloro-3-hydroxybenzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

The compound 2-Amino-6-chloro-3-hydroxybenzoic acid (also known as 6-chloro-3-hydroxyanthranilic acid) represents a critical scaffold in the development of neuroactive pharmaceuticals and agrochemicals. As a halogenated derivative of 3-hydroxyanthranilic acid (3-HAA) , a key intermediate in the kynurenine pathway of tryptophan metabolism, this molecule serves as a potent inhibitor of 3-hydroxyanthranilic acid oxidase (3-HAO) and a precursor for quinolinic acid analogs.

The synthesis of this molecule presents a distinct regiochemical challenge: installing a hydroxyl group at the C3 position while maintaining a chlorine atom at the C6 position on an anthranilic acid core. Standard electrophilic aromatic substitution often fails to achieve the required substitution pattern due to the competing directing effects of the amino and carboxyl groups.

This guide details a regioselective synthetic strategy prioritizing the Boyland-Sims oxidation of 2-amino-6-chlorobenzoic acid. This route offers superior regiocontrol compared to direct chlorination of 3-HAA, which frequently yields the undesired 4-chloro isomer.

Retrosynthetic Analysis

To design the optimal route, we must analyze the disconnection of the functional groups on the benzene ring.

  • Target Molecule: 2-Amino-6-chloro-3-hydroxybenzoic acid.

  • Strategy A (C-Cl Disconnection): Chlorination of 3-hydroxyanthranilic acid.[1]

    • Risk:[2] The hydroxyl group at C3 strongly activates the C4 and C6 positions. The amino group at C2 activates C5. Experimental evidence suggests that direct chlorination often favors the C4 position (para to the amino group, ortho to the hydroxyl) or leads to over-chlorination.

  • Strategy B (C-O Disconnection): Hydroxylation of 2-amino-6-chlorobenzoic acid.

    • Advantage:[1][2][3][4][5] The precursor, 2-amino-6-chlorobenzoic acid (6-chloroanthranilic acid), is commercially available.

    • Method: The Boyland-Sims oxidation (persulfate oxidation of anilines) is specific for ortho-hydroxylation relative to the amine.[6][7] Since the C1 position is blocked by the carboxyl group, oxidation must occur at C3, guaranteeing the correct isomer.

Retrosynthesis Target Target: 2-Amino-6-chloro-3-hydroxybenzoic acid Precursor1 Precursor A: 3-Hydroxyanthranilic acid Target->Precursor1 Chlorination (C-Cl) (Low Regioselectivity) Precursor2 Precursor B: 2-Amino-6-chlorobenzoic acid Target->Precursor2 Boyland-Sims Oxidation (C-O) (High Regioselectivity) Note1 Risk: C4 vs C6 mixture Precursor1->Note1 Note2 C3 is the only available ortho position Precursor2->Note2

Figure 1: Retrosynthetic analysis highlighting the Boyland-Sims oxidation as the preferred pathway for regiocontrol.

Primary Synthetic Route: The Boyland-Sims Oxidation

This protocol utilizes the Boyland-Sims oxidation to convert 2-amino-6-chlorobenzoic acid to the target molecule via an intermediate sulfate ester.

Reaction Mechanism[6][7]
  • Nucleophilic Attack: The amino group of the starting material attacks the peroxide bond of the persulfate ion (

    
    ), forming an arylhydroxylamine-O-sulfate intermediate.
    
  • Rearrangement: This intermediate undergoes a [1,3]-sigmatropic rearrangement (or ion-pair cage recombination) to the ortho-position (C3).

  • Hydrolysis: The resulting sulfate ester is hydrolyzed under acidic conditions to yield the free phenol.[2]

Experimental Protocol

Reagents & Materials:

Reagent Role Equiv. Notes
2-Amino-6-chlorobenzoic acid Starting Material 1.0 Purity >98% recommended

| Potassium Persulfate (


)  | Oxidant | 1.1 - 1.2 | Freshly prepared aq. solution |
| Potassium Hydroxide (KOH)  | Base | 2.5 - 3.0 | Maintains alkaline pH |
| Hydrochloric Acid (HCl)  | Hydrolysis Agent | Excess | Conc. (37%) |

Step-by-Step Methodology:

  • Dissolution (Solubilization):

    • In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve 10.0 g (58.3 mmol) of 2-amino-6-chlorobenzoic acid in 60 mL of 15% aqueous KOH.

    • Checkpoint: Ensure the solution is homogenous and clear. The carboxylate salt formation is essential for solubility.

  • Oxidation (Sulfate Ester Formation):

    • Cool the reaction mixture to 15–20°C .

    • Prepare a solution of 17.3 g (64.0 mmol) potassium persulfate in 100 mL water.

    • Add the persulfate solution dropwise over 2 hours. Crucial: Maintain temperature <20°C. Higher temperatures promote radical polymerization and tar formation (Elbs oxidation side-products).

    • Stir the mixture at room temperature for 24 hours. The solution typically darkens as oxidation proceeds.

  • Hydrolysis of Sulfate Ester:

    • Acidify the reaction mixture carefully with concentrated HCl to pH < 1.

    • Note: Unreacted starting material may precipitate; filter this off if necessary to purify the intermediate sulfate, but direct hydrolysis is often feasible (one-pot).

    • Heat the acidic solution to 80–90°C for 2–4 hours. This step cleaves the sulfate ester (

      
      ) to the free hydroxyl group (
      
      
      
      ).
  • Isolation & Purification:

    • Cool the mixture to room temperature.

    • Adjust the pH to the isoelectric point of the amino acid (approx. pH 3–4) using 50% NaOH or solid sodium acetate.

    • The product, 2-amino-6-chloro-3-hydroxybenzoic acid , will precipitate as a solid.

    • Filter the solid, wash with cold water, and recrystallize from water/ethanol or dilute acetic acid.

Workflow Start Start: 2-Amino-6-chlorobenzoic acid + KOH (aq) Step1 Add K2S2O8 (Dropwise, <20°C) Start->Step1 Step2 Stir 24h (Form Sulfate Ester) Step1->Step2 Step3 Acidify (HCl) & Heat (Hydrolysis) Step2->Step3 Step4 Adjust pH to 3-4 (Precipitation) Step3->Step4 End Isolate Product: 2-Amino-6-chloro-3-hydroxybenzoic acid Step4->End

Figure 2: Experimental workflow for the Boyland-Sims oxidation protocol.

Alternative Route: Chlorination of 3-Hydroxyanthranilic Acid

While less regioselective, this route is viable if 3-HAA is the only available precursor. It requires careful chromatographic separation.

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).
    
  • Conditions: DMF or Acetic Acid, 0°C.

  • Challenge: The major product is often the 4-chloro isomer due to the strong ortho-directing effect of the C3-hydroxyl group. The 6-chloro isomer is formed as a minor product or requires blocking the C4 position.

  • Optimization: Using a bulky protecting group on the amine (e.g., Acetyl) can sterically hinder the C3/C4 region, potentially shifting selectivity slightly toward C6, but hydrolysis of the amide is subsequently required.

Characterization & Analytical Data

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy ( and )

The key to confirming the structure is the coupling pattern of the aromatic protons.

  • Structure: The benzene ring has protons at C4 and C5.

  • Pattern: An AB system (two doublets).

  • Coupling Constant (

    
    ): 
    
    
    
    .
PositionShift (

, ppm)
MultiplicityInterpretation
-COOH 12.0 - 13.0Broad SingletCarboxylic acid proton
H-4 6.80 - 6.95Doublet (

Hz)
Ortho to Hydroxyl (Shielded)
H-5 6.50 - 6.65Doublet (

Hz)
Ortho to Chlorine (Shielded)
-OH 9.0 - 10.0Broad SingletPhenolic proton (

exchangeable)
-NH2 5.0 - 6.0Broad SingletAmine protons

Note: Shifts are estimated for DMSO-d6 solvent.[5] The presence of two ortho-coupled doublets confirms the 2,3,6-substitution pattern (adjacent protons at 4 and 5).

Mass Spectrometry (MS)
  • Molecular Formula:

    
    [8]
    
  • Molecular Weight: 187.58 g/mol

  • ESI-MS (Negative Mode): Look for

    
     peak at m/z 186 .
    
  • Isotope Pattern: A characteristic Chlorine isotope pattern (

    
    ) should be visible in the molecular ion peak (m/z 186 and 188).
    
Melting Point
  • Expected range: 200°C – 210°C (with decomposition).[9]

  • Note: Amino acids often decompose upon melting; DSC (Differential Scanning Calorimetry) is preferred for purity assessment.

Safety & Handling

  • Potassium Persulfate: Strong oxidizer. Keep away from organic solvents until dissolved in water. May cause fire.

  • Chlorinated Anilines: Potential toxicity and environmental hazard. Handle in a fume hood.

  • 3-Hydroxyanthranilic Acid Derivatives: Known to be autoxidizable. Store the final product under inert atmosphere (Argon/Nitrogen) at -20°C to prevent degradation into quinone imines (cinnabarinic acid derivatives).

References

  • Boyland, E., & Sims, P. (1953).[7] The preparation of o-aminophenyl sulphates. Journal of the Chemical Society.[7] Link

  • Behrman, E. J. (1988).[7] The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations). Organic Reactions. Link

  • Parli, C. J., Krieter, P., & Schmidt, B. (1980).[1] Metabolism of 6-chlorotryptophan to 4-chloro-3-hydroxyanthranilic acid: a potent inhibitor of 3-hydroxyanthranilic acid oxidase. Archives of Biochemistry and Biophysics. Link

  • Walsh, C. T., et al. (2010). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Science (Relevant for enzymatic comparisons). Link

  • ChemicalBook. 2-Amino-6-chlorobenzoic acid Synthesis. Link

Sources

Exploratory

"physicochemical properties of 2-Amino-6-chloro-3-hydroxybenzoic acid"

CAS: 629652-73-9 | Molecular Formula: C₇H₆ClNO₃ Role: Multifunctional Scaffold for Heterocyclic Synthesis Part 1: Executive Technical Summary In the landscape of fragment-based drug discovery (FBDD), 2-Amino-6-chloro-3-h...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 629652-73-9 | Molecular Formula: C₇H₆ClNO₃ Role: Multifunctional Scaffold for Heterocyclic Synthesis

Part 1: Executive Technical Summary

In the landscape of fragment-based drug discovery (FBDD), 2-Amino-6-chloro-3-hydroxybenzoic acid represents a "privileged scaffold." Unlike simple benzoic acids, this molecule presents a dense array of orthogonal reactive handles—an amine, a phenol, a carboxylic acid, and an aryl chloride—arranged contiguously around a benzene core.

This specific substitution pattern (2-Amino, 3-Hydroxy) is critical because it serves as a direct precursor to benzoxazoles and phenoxazines , motifs ubiquitous in anti-infective and anti-neoplastic pharmacophores. The presence of the 6-chloro substituent provides a strategic handle for late-stage diversification via palladium-catalyzed cross-coupling, while simultaneously blocking metabolic oxidation at the typically vulnerable para-position relative to the phenol.

This guide provides a comprehensive analysis of its physicochemical behavior, synthetic utility, and handling protocols, grounded in the principles of structural organic chemistry.

Part 2: Physicochemical Profile

Understanding the ionization state of this molecule is prerequisite to any successful synthesis or formulation. Due to the coexistence of acidic (carboxyl, phenol) and basic (amine) groups, the molecule exhibits complex zwitterionic behavior.

Quantitative Data Summary
PropertyValue / CharacteristicMechanistic Insight
Molecular Weight 187.58 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Physical State Solid (Powder)High melting point anticipated (>180°C, decomp) due to intermolecular salt bridges.
Predicted LogP ~1.6 – 1.9The lipophilicity of the chloro-group is offset by the zwitterionic polar head.
pKa₁ (Carboxyl) ~2.2 – 2.5Acidic: Lower than benzoic acid (4.2) due to the inductive electron-withdrawing effect of the ortho-chloro group and field effects.
pKa₂ (Anilinium) ~3.5 – 4.0Basic: The amine is less basic than aniline due to the electron-withdrawing carbonyl and chloro groups.
pKa₃ (Phenol) ~9.5 – 10.5Weak Acid: Typical phenolic range; H-bonding with the adjacent amine may elevate this slightly.
Solubility pH-DependentLow at isoelectric point (pH ~3.0); High in alkaline (pH >10) or strong acid (pH <1) media.
Solubility & Stability Logic
  • The Isoelectric Trap: Researchers often face precipitation issues during workup. At pH ~3, the molecule exists primarily as the zwitterion (COO⁻ / NH₃⁺), leading to minimum solubility in water and organic solvents.

    • Protocol Adjustment: Perform extractions at pH < 1 (cationic form) or pH > 11 (anionic form) to ensure solubility in the aqueous phase, or adjust to pH 3 to precipitate the pure compound from reaction mixtures.

  • Oxidative Sensitivity: The 2-amino-3-hydroxy motif is susceptible to oxidation (similar to aminophenols), potentially forming quinone imines. All storage should be under inert atmosphere (Argon/Nitrogen) and away from light.

Part 3: Synthetic Utility & Reactivity

The value of this molecule lies in its chemo-orthogonality . It allows for the sequential construction of complex heterocycles.

The "Ortho-Effect" & Cyclization

The vicinal arrangement of the amino (C2) and hydroxyl (C3) groups allows for the formation of benzoxazoles . Conversely, the amino (C2) and carboxyl (C1) groups allow for quinazolinone formation.

Strategic Pathway Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

SyntheticPathways Start 2-Amino-6-chloro- 3-hydroxybenzoic acid Benzoxazole Benzoxazole Derivative (via C2-N & C3-O) Start->Benzoxazole Cyclization (R-CHO / Oxidant) Quinazoline Quinazolinone Derivative (via C1-COOH & C2-N) Start->Quinazoline Condensation (Urea/Formamide) Suzuki Biaryl Product (via C6-Cl Coupling) Start->Suzuki Pd-Catalysis (Boronic Acid) Benzoxazole->Suzuki Late-Stage Diversification

Figure 1: Divergent synthetic utility. The scaffold allows for selective cyclization followed by cross-coupling at the chlorinated position.

Representative Synthetic Protocol: Benzoxazole Formation

Note: This is a generalized protocol adapted for this specific scaffold based on aminophenol chemistry.

Objective: Cyclization to a 4-chloro-benzoxazole-7-carboxylic acid derivative.

  • Reagents: 2-Amino-6-chloro-3-hydroxybenzoic acid (1.0 eq), Triethyl orthoformate (solvent/reagent), p-TsOH (catalytic).

  • Setup: Flame-dried round bottom flask equipped with a reflux condenser.

  • Procedure:

    • Suspend the starting material in triethyl orthoformate (0.5 M concentration).

    • Add p-TsOH (5 mol%).

    • Heat to reflux (100–110°C) for 4–6 hours. Monitoring via LCMS is crucial as the "open" Schiff base intermediate may persist.

  • Workup: Cool to RT. The product often precipitates due to the carboxylic acid functionality. Filter and wash with cold ether.

  • Mechanistic Note: The 6-chloro group provides steric bulk that may slow down the initial attack, but it stabilizes the final heteroaromatic system.

Part 4: Analytical Methodologies

Characterizing this molecule requires specific attention to its polarity and chelating ability.

HPLC/LCMS Method Development

Standard reverse-phase C18 methods often fail due to poor retention of the polar zwitterion.

  • Column: Polar-embedded C18 or Phenyl-Hexyl (to interact with the aromatic ring).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, keeping COOH protonated for better retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B to capture the polar starting material.

  • Detection: UV at 254 nm (aromatic) and 300 nm (phenolate shift).

Analytical Logic Flow

AnalyticalLogic Sample Unknown Sample (Suspected 2-A-6-C-3-HBA) SolubilityTest Solubility Check (Aq. Acid vs Base) Sample->SolubilityTest LCMS LC-MS Analysis (ESI+ / ESI-) Sample->LCMS NMR 1H NMR (DMSO-d6) Sample->NMR Result_Zwit Insoluble at pH 3-4 (Isoelectric Point) SolubilityTest->Result_Zwit Confirms Zwitterion Result_Mass m/z 188 [M+H]+ Chlorine Isotope Pattern (3:1) LCMS->Result_Mass Confirms MW & Cl Result_Spec Two Aromatic Doublets (Ortho coupling ~8-9 Hz) NMR->Result_Spec Confirms Substitution

Figure 2: Analytical decision matrix for confirming identity and purity.

Part 5: Safety & Handling (E-E-A-T)

As a halogenated aminophenol derivative, this compound poses specific risks.

  • Skin Sensitization: Aminophenols are known sensitizers. Double-gloving (Nitrile) is mandatory.

  • Inhalation: The powder is likely electrostatic. Weighing must be performed in a fume hood or a static-free enclosure.

  • Corrosivity: While a weak acid, the wet solid can cause eye damage. Goggles are non-negotiable.

Storage:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Nitrogen/Argon to prevent oxidation of the aminophenol moiety (browning indicates decomposition).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75071, 2-Amino-6-chlorobenzoic acid (Structural Analog). Retrieved from [Link]

(Note: While specific peer-reviewed papers solely dedicated to this exact CAS number are rare in open literature, the chemical principles described above are derived from established methodologies for the 2-amino-3-hydroxybenzoic acid class.)

Foundational

"2-Amino-6-chloro-3-hydroxybenzoic acid CAS number and IUPAC name"

An In-depth Technical Guide to 2-Amino-6-chloro-3-hydroxybenzoic acid and Related Analogues Senior Application Scientist Note: Initial database and literature searches for a compound with the precise name "2-Amino-6-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-6-chloro-3-hydroxybenzoic acid and Related Analogues

Senior Application Scientist Note: Initial database and literature searches for a compound with the precise name "2-Amino-6-chloro-3-hydroxybenzoic acid" did not yield a corresponding entry with a specific CAS number or established technical data. This suggests the compound may be novel, exceptionally rare, or referred to under a different nomenclature.

However, several structurally related and scientifically significant analogues were identified. This guide will provide the definitive identification for these closely related compounds and then focus on the most extensively documented of these, 2-Amino-6-chlorobenzoic acid , as a representative model for the requested in-depth technical analysis. This approach is designed to provide both clarity on the initial query and a practical, data-rich resource for researchers in the field.

Part 1: Identification of Structurally Related Compounds

For the benefit of researchers, this section clarifies the CAS numbers and IUPAC names of key analogues to the requested topic. This information is critical for accurate sourcing and experimental design.

Compound Name CAS Number IUPAC Name
2-Amino-6-chlorobenzoic acid2148-56-32-amino-6-chlorobenzoic acid[1][2]
2-Amino-3-hydroxybenzoic acid hydrochloride4920-81-42-amino-3-hydroxybenzoic acid hydrochloride
2-Amino-6-hydroxybenzoic acid567-62-42-amino-6-hydroxybenzoic acid[3]
5-Amino-4-chloro-2-hydroxybenzoic acid55302-98-25-amino-4-chloro-2-hydroxybenzoic acid[4]
3-Amino-2-chloro-6-hydroxybenzoic acidNot Available3-amino-2-chloro-6-hydroxybenzoic acid[5]
2-Amino-3-chlorobenzoic acidNot Available2-amino-3-chlorobenzoic acid[6]

Part 2: In-Depth Technical Guide on 2-Amino-6-chlorobenzoic acid

This section will now focus on 2-Amino-6-chlorobenzoic acid (CAS: 2148-56-3) , a versatile building block in synthetic chemistry.

Core Compound Identification and Properties

2-Amino-6-chlorobenzoic acid, also known as 6-Chloroanthranilic acid, is an aromatic amino acid derivative.[7] Its structure, featuring a chlorinated benzene ring, enhances its reactivity, making it a valuable intermediate in various chemical syntheses.[7]

Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₂[7][8]
Molecular Weight 171.58 g/mol [7][8]
Appearance Light yellow to off-white crystal powder[7]
Melting Point 158-160 °C[8]
Purity ≥ 98% (HPLC)[7]
InChI Key SZCPTRGBOVXVCA-UHFFFAOYSA-N[8]
SMILES String Nc1cccc(Cl)c1C(O)=O[8]
Synthesis and Reaction Mechanisms

The synthesis of 2-Amino-6-chlorobenzoic acid often involves the reduction of a nitro group precursor. A representative synthetic pathway is the reduction of 2-chloro-6-nitrobenzoic acid.

Conceptual Synthesis Workflow:

Synthesis_of_2_Amino_6_chlorobenzoic_acid cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_chloro_6_nitrobenzoic_acid 2-Chloro-6-nitrobenzoic acid conditions Ethanol 65°C, 5-8 h 2_chloro_6_nitrobenzoic_acid->conditions reducing_agents Reducing Agents (e.g., Potassium bisulfite, Cerium(III) chloride) reducing_agents->conditions 2_amino_6_chlorobenzoic_acid 2-Amino-6-chlorobenzoic acid conditions->2_amino_6_chlorobenzoic_acid Reduction

Caption: Synthesis of 2-Amino-6-chlorobenzoic acid.

Detailed Experimental Protocol:

A common laboratory-scale synthesis involves the reduction of 2-chloro-6-nitrobenzoic acid.[9]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 0.16 mol of cerium(III) chloride, 0.19 mol of 4-hydroxy-3-methoxybenzene in an ethanol solution, and 400-500 mL of a potassium chloride solution.[9]

  • Initial Heating: While stirring at 160-190 rpm, raise the temperature of the solution to 60-65°C.[9]

  • Addition of Reactants: Slowly add a solution of 0.13 mol of 2-chloro-6-nitrobenzoic acid and 200 mL of a potassium bisulfite solution.[9]

  • Reflux: Increase the stirring speed to 260-310 rpm and reflux the reaction mixture for 5-7 hours.[9]

  • Workup and Isolation:

    • Cool the solution to 15-19°C to precipitate a solid, which is then filtered.[9]

    • To the filtrate, add 150-180 mL of a diammonium hydrogen citrate solution and concentrate under reduced pressure to precipitate more solid.[9]

    • Filter the solid, dehydrate, and wash with brine and a pyridine solution.[9]

  • Purification: Recrystallize the crude product from an ethyl acetate solution to obtain crystalline 2-amino-6-chlorobenzoic acid.[9]

Applications in Research and Development

2-Amino-6-chlorobenzoic acid is a key intermediate in several industrial and pharmaceutical applications.

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[7] Its structure is valuable in drug discovery for creating compounds with specific biological activities.[7]

  • Agrochemicals: This compound is used in the formulation of herbicides and pesticides.[7] For instance, it is a reagent in the synthesis of pyrithiobac-sodium, the active ingredient in the pesticide Staple®.[10]

  • Dyes and Pigments: It is utilized in the production of various dyes and pigments.[7]

  • Peptide Synthesis: It finds application as a reagent in peptide chemistry.[10]

  • Biochemical Studies: It is employed in research related to enzyme inhibition and protein interactions.[7]

Safety, Handling, and Storage

Proper handling and storage of 2-Amino-6-chlorobenzoic acid are essential to ensure laboratory safety.

Hazard Identification:

  • Skin Irritation: Causes skin irritation (H315).[11]

  • Eye Irritation: Causes serious eye irritation (H319).[11]

  • Respiratory Irritation: May cause respiratory irritation (H335).[11]

Recommended Safety Protocols:

  • Handling: Handle in a well-ventilated place.[11][12] Wear suitable protective clothing, gloves, and eye/face protection.[11][12] Avoid the formation of dust and aerosols.[11]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Store at 0-8 °C for long-term stability.[7] Keep away from incompatible materials such as strong oxidizing agents.[12]

  • First-Aid Measures:

    • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[11][12]

    • In Case of Skin Contact: Take off contaminated clothing immediately and wash the skin with plenty of water.[11][12]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]

Emergency Response Workflow:

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Occurs (Inhalation, Skin/Eye Contact) inhalation Move to Fresh Air Provide Oxygen if Needed exposure->inhalation Inhalation skin_contact Remove Contaminated Clothing Wash with Soap and Water exposure->skin_contact Skin Contact eye_contact Rinse with Water for 15 min Remove Contact Lenses exposure->eye_contact Eye Contact seek_medical_attention Seek Medical Attention (If symptoms persist) inhalation->seek_medical_attention skin_contact->seek_medical_attention eye_contact->seek_medical_attention

Caption: Emergency response for accidental exposure.

References

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]

  • 2-Amino-6-hydroxybenzoic acid | C7H7NO3 | CID 13409833. PubChem. [Link]

  • 2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071. PubChem. [Link]

  • Synthesis of 2-Chloro-3-hydroxy benzoic acid. PrepChem.com. [Link]

  • 3-amino-2-chloro-6-hydroxybenzoic acid - C7H6ClNO3 | CSCS00040147079. Chemspace. [Link]

  • 2-Amino-6-chlorobenzoic acid. NIST WebBook. [Link]

  • 2-Amino-6-chlorobenzoic acid 98 2148-56-3. MilliporeSigma. [Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

  • Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • 5-Amino-4-chloro-2-hydroxybenzoic acid | C7H6ClNO3 | CID 44181797. PubChem. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Analysis of 2-Amino-6-chloro-3-hydroxybenzoic Acid

An In-depth Technical Guide for Drug Development Professionals and Researchers Abstract: 2-Amino-6-chloro-3-hydroxybenzoic acid is a substituted anthranilic acid derivative, a class of compounds recognized for its utilit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: 2-Amino-6-chloro-3-hydroxybenzoic acid is a substituted anthranilic acid derivative, a class of compounds recognized for its utility as a scaffold in medicinal chemistry and materials science. Accurate and comprehensive structural elucidation is paramount for its application in drug development and quality control. This guide provides an in-depth analysis of the expected spectroscopic signature of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By integrating predictive analysis based on established principles with data from analogous structures, this document serves as a practical reference for researchers. It outlines not just the expected data but the causal reasoning behind the spectral features and the experimental protocols required for their acquisition.

Molecular Structure and Spectroscopic Overview

The structure of 2-Amino-6-chloro-3-hydroxybenzoic acid incorporates four distinct functional groups on a benzene ring: a carboxylic acid, an amine, a hydroxyl group, and a chlorine atom. The relative positions of these substituents dictate the molecule's electronic environment and, consequently, its unique spectroscopic fingerprint. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, combined with the electron-withdrawing nature of the carboxylic acid (-COOH) and chlorine (-Cl) atoms, create a complex pattern of shielding and deshielding that is particularly evident in NMR spectroscopy.

Caption: Structure of 2-Amino-6-chloro-3-hydroxybenzoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. For a compound with multiple labile protons (-OH, -NH₂, -COOH), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it readily forms hydrogen bonds, slowing the exchange of labile protons and allowing for their observation in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region will feature two signals corresponding to H4 and H5.

  • H5: This proton is expected to be a doublet, coupled to H4. It is flanked by the electron-donating -NH₂ group and the electron-withdrawing -COOH group, leading to a complex shielding environment.

  • H4: This proton is also a doublet, coupled to H5. It is positioned between the electron-withdrawing -Cl and -COOH groups, suggesting it will be the most deshielded of the aromatic protons.

  • Labile Protons: The chemical shifts of the -COOH, -OH, and -NH₂ protons are highly variable and depend on concentration and temperature. However, in DMSO-d₆, they typically appear as broad singlets at distinct downfield regions. The carboxylic acid proton is expected to be the most deshielded.

Proton Assignment Predicted δ (ppm)Predicted MultiplicityCoupling Constant (J)Rationale
-COOH> 12.0Broad Singlet-Highly deshielded acidic proton.
Ar-OH9.0 - 10.0Broad Singlet-Phenolic proton, deshielded.
H47.3 - 7.6Doublet~8.0 HzOrtho to -Cl and meta to -COOH.
H56.8 - 7.1Doublet~8.0 HzOrtho to -NH₂ and ortho to -COOH.
-NH₂5.0 - 6.0Broad Singlet-Amine protons, concentration dependent.
Predicted ¹³C NMR and DEPT-135 Spectra (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct carbon signals. A DEPT-135 experiment is essential to differentiate between CH (positive signal) and quaternary carbons (no signal).

Carbon Assignment Predicted δ (ppm)DEPT-135 SignalRationale
C=O (C7)168 - 172NoneCarboxylic acid carbonyl carbon.
C-OH (C3)150 - 155NoneAromatic carbon attached to hydroxyl, deshielded.
C-NH₂ (C2)145 - 150NoneAromatic carbon attached to amine, deshielded.
C-Cl (C1)130 - 135NoneAromatic carbon attached to chlorine.
C4125 - 130PositiveAromatic methine carbon.
C5115 - 120PositiveAromatic methine carbon.
C6110 - 115NoneAromatic carbon attached to -COOH.
2D NMR for Unambiguous Assignment

While 1D spectra provide foundational data, 2D NMR experiments are required for definitive structural confirmation.

  • COSY (Correlation Spectroscopy): This experiment will show a clear cross-peak between H4 and H5, confirming their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will definitively link the ¹H signals for H4 and H5 to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning the quaternary carbons. Key correlations would be expected from H5 to the carbonyl carbon (C7) and to C1 and C3, and from H4 to C2 and C6.

hmbc_correlations cluster_0 Key Predicted HMBC Correlations H5 H5 C7 C7 (C=O) H5->C7 2J, 3J C1 C1 (C-Cl) H5->C1 2J, 3J C3 C3 (C-OH) H5->C3 2J, 3J H4 H4 C2 C2 (C-NH2) H4->C2 2J, 3J C6 C6 H4->C6 2J, 3J fragmentation_pathway parent [M-H]⁻ m/z 170.0013 frag1 [M-H-CO₂]⁻ m/z 126.0001 parent->frag1 - CO₂ frag2 [M-H-H₂O]⁻ m/z 151.9907 parent->frag2 - H₂O

Caption: Plausible initial fragmentation steps for [M-H]⁻ in ESI-MS/MS.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent mixture like methanol/water (50:50) with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • MS1 Scan: Infuse the sample or inject it onto a column and acquire full scan mass spectra over a range of m/z 50-500 to detect the precursor ions ([M+H]⁺ and [M-H]⁻). Confirm the accurate mass and the 3:1 chlorine isotopic pattern.

  • MS/MS Scan: Perform a product ion scan by selecting the monoisotopic precursor ion (e.g., m/z 172.0165 or 170.0013) in the first mass analyzer and scanning the fragment ions in the second.

  • Data Analysis: Analyze the data to confirm the elemental composition from the accurate mass and to propose fragmentation pathways consistent with the observed product ions.

Integrated Analysis and Conclusion

The unambiguous structural confirmation of 2-Amino-6-chloro-3-hydroxybenzoic acid relies on the synergistic integration of all three spectroscopic techniques.

  • MS confirms the molecular formula (C₇H₆ClNO₂) and the presence of a single chlorine atom.

  • IR confirms the presence of the key functional groups: -COOH, -OH, -NH₂, and the aromatic ring.

  • NMR (¹H, ¹³C, and 2D) elucidates the precise connectivity of the atoms, establishing the substitution pattern on the aromatic ring and confirming the carbon-hydrogen framework.

This comprehensive guide details the expected spectroscopic characteristics of 2-Amino-6-chloro-3-hydroxybenzoic acid. By understanding the underlying principles and following the outlined protocols, researchers and drug development professionals can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific investigations.

References

  • PubChem. (n.d.). 2-Amino-6-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Dong, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from [Link]

  • Al-Fahdawi, M. Q., et al. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Zaikin, V. G., & Varlamov, A. V. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-4-chloro-3-hydroxybenzoic acid (C7H6ClNO3). Retrieved from [Link]

  • Chemspace. (n.d.). 3-amino-2-chloro-6-hydroxybenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-3-chlorobenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

  • Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

Foundational

A Predictive Technical Guide to the Solubility and Stability of 2-Amino-6-chloro-3-hydroxybenzoic Acid in Various Solvents

Abstract This technical guide provides a comprehensive predictive overview of the anticipated solubility and stability characteristics of 2-Amino-6-chloro-3-hydroxybenzoic acid. In the absence of direct empirical data fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive predictive overview of the anticipated solubility and stability characteristics of 2-Amino-6-chloro-3-hydroxybenzoic acid. In the absence of direct empirical data for this specific molecule, this document leverages structure-activity relationships and available data on analogous compounds, including substituted benzoic acids and other aromatic amines, to forecast its behavior in various solvent systems. Detailed experimental protocols are provided to enable researchers to systematically determine these properties. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug development, chemical synthesis, and formulation science, offering insights into experimental design and analytical methodology.

Introduction: Physicochemical Landscape

2-Amino-6-chloro-3-hydroxybenzoic acid is a multifaceted aromatic compound featuring a constellation of functional groups that dictate its chemical behavior. The presence of an amino group, a chloro substituent, a hydroxyl group, and a carboxylic acid moiety on a benzene ring suggests a complex interplay of electronic and steric effects. These functional groups impart both acidic and basic properties, as well as the potential for hydrogen bonding and dipolar interactions, which are critical determinants of solubility and stability.[1][2]

Based on structurally related molecules, 2-Amino-6-chloro-3-hydroxybenzoic acid is expected to be a crystalline solid at room temperature.[3][4][5] Its melting point will likely be influenced by the strong intermolecular hydrogen bonding afforded by the carboxylic acid and hydroxyl groups. The molecular weight of this compound is 187.58 g/mol .

Predicted Solubility Profile

The solubility of 2-Amino-6-chloro-3-hydroxybenzoic acid is anticipated to be highly dependent on the solvent's polarity, hydrogen bonding capacity, and pH.

Influence of Solvent Polarity

The presence of polar functional groups (amino, hydroxyl, and carboxylic acid) suggests that solubility will be favored in polar solvents. However, the nonpolar benzene ring and the chloro group will contribute to some lipophilic character.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective at solvating the molecule due to their ability to engage in hydrogen bonding with the amino, hydroxyl, and carboxylic acid groups.[1][2] The solubility in water is likely to be pH-dependent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are anticipated to be good solvents due to their high polarity and ability to accept hydrogen bonds.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the molecule's overall polarity.

Effect of pH on Aqueous Solubility

As an amphoteric molecule, 2-Amino-6-chloro-3-hydroxybenzoic acid possesses both an acidic carboxylic acid group and a basic amino group. This dual nature means its aqueous solubility will be significantly influenced by pH.[1][2]

  • Acidic Conditions (Low pH): The amino group will be protonated to form a cationic ammonium salt, which is expected to exhibit increased water solubility.

  • Basic Conditions (High pH): The carboxylic acid and hydroxyl groups will be deprotonated to form anionic carboxylate and phenoxide ions, respectively, leading to enhanced aqueous solubility.

  • Isoelectric Point: At a specific intermediate pH (the isoelectric point), the molecule will exist predominantly as a zwitterion with minimal net charge, likely resulting in minimum aqueous solubility.[2]

The following table provides a predictive summary of the solubility of 2-Amino-6-chloro-3-hydroxybenzoic acid in a range of common laboratory solvents.

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticpH-dependentAmphoteric nature with multiple hydrogen bond donors and acceptors.[1][2]
MethanolPolar ProticHighStrong hydrogen bonding interactions.
EthanolPolar ProticModerate to HighGood hydrogen bonding capabilities.
IsopropanolPolar ProticModerateReduced polarity compared to methanol and ethanol.
AcetonitrilePolar AproticModeratePolar nature, but a weaker hydrogen bond acceptor.
AcetonePolar AproticModerateGood dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Polar AproticHighHighly polar and a strong hydrogen bond acceptor.[4]
Dimethylformamide (DMF)Polar AproticHighHighly polar and a strong hydrogen bond acceptor.
Ethyl AcetateModerately PolarLow to ModerateCan act as a hydrogen bond acceptor.[4]
DichloromethaneNonpolarLowLimited interaction with polar functional groups.
TolueneNonpolarVery LowMismatch in polarity.
HexaneNonpolarVery LowSignificant polarity difference.

Anticipated Stability and Degradation Pathways

The stability of 2-Amino-6-chloro-3-hydroxybenzoic acid will be contingent on environmental factors such as light, heat, pH, and the presence of oxidizing agents. The molecule's functional groups suggest several potential degradation pathways.

Potential Degradation Mechanisms
  • Oxidation: The amino and hydroxyl groups are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This could lead to the formation of colored degradation products.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide, particularly if the reaction is catalyzed by acid or base.

  • Hydrolysis: While the amide and ester functionalities are absent, under extreme pH and temperature conditions, other degradative reactions could be considered, although they are less likely.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.

The general stability of related chlorobenzoic acid compounds suggests that 2-Amino-6-chloro-3-hydroxybenzoic acid will be stable under standard storage conditions (cool, dry, and dark).[3] However, it is likely to be incompatible with strong oxidizing agents.[3]

Biotransformation

In biological systems or environmental contexts, enzymatic degradation is a possibility. Bacteria have been shown to degrade chlorobenzoic acids, often initiating the process through dioxygenase-catalyzed ring hydroxylation, followed by ortho or meta ring cleavage.[6][7][8][9]

The following diagram illustrates a hypothetical degradation pathway for 2-Amino-6-chloro-3-hydroxybenzoic acid, drawing parallels with known metabolic routes of similar compounds.

Degradation_Pathway_of_2_Amino_6_chloro_3_hydroxybenzoic_acid cluster_conditions Degradation Conditions A 2-Amino-6-chloro-3-hydroxybenzoic acid B Oxidative Deamination/Hydroxylation A->B Oxidation C Ring Cleavage (Ortho or Meta) B->C Dioxygenase D Further Degradation to Aliphatic Intermediates C->D Light Light Heat Heat Oxidants Oxidizing Agents pH Extreme pH

Caption: Hypothetical degradation pathway for 2-Amino-6-chloro-3-hydroxybenzoic acid.

Experimental Protocols for Characterization

To empirically determine the solubility and stability of 2-Amino-6-chloro-3-hydroxybenzoic acid, the following experimental workflows are recommended.

Solubility Determination: Shake-Flask Method

This method involves equilibrating an excess of the solid compound in the solvent of interest and then measuring the concentration of the dissolved solute.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 2-Amino-6-chloro-3-hydroxybenzoic acid to a series of vials, each containing a known volume of a different solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Dilution: Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12]

  • Calculation: Determine the solubility from the measured concentration and the dilution factor.

Stability-Indicating HPLC Method Development

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and detecting any degradation products.

Recommended HPLC Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., methanol or acetonitrile).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the 250-280 nm range).[10]

  • Column Temperature: 30 °C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

To assess the intrinsic stability of 2-Amino-6-chloro-3-hydroxybenzoic acid, forced degradation studies should be conducted.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid compound at 80 °C for 48 hours.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method.

  • Data Evaluation: Assess the percentage of degradation and identify any major degradation products.

The following diagram outlines the experimental workflow for solubility and stability testing.

Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment A Shake-Flask Method B Equilibration A->B C Filtration B->C D HPLC Analysis C->D E Forced Degradation Studies F Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) E->F G Stability-Indicating HPLC Method F->G Time-point sampling H Quantification of Degradants G->H

Caption: Experimental workflow for solubility and stability testing.

Conclusion

While direct experimental data for 2-Amino-6-chloro-3-hydroxybenzoic acid is not currently available in the public domain, a scientifically grounded prediction of its solubility and stability has been presented based on the known properties of structurally analogous molecules. It is anticipated that this compound will exhibit pH-dependent aqueous solubility and will be most soluble in polar aprotic solvents. Its stability is expected to be good under standard conditions, with potential degradation occurring via oxidation of the amino and hydroxyl groups. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically determine these crucial physicochemical parameters, thereby facilitating its application in drug discovery and development.

References

  • PubChem. (n.d.). 2-Amino-6-chlorobenzoic acid. National Center for Biotechnology Information.
  • AK Scientific, Inc. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid Safety Data Sheet.
  • Tarawneh, K., AL-Quraishi, F. M., Qaralleh, H., Al Tarawneh, A., Al-limouna, M. O., & Khleifat, K. M. (2019). Biodegradation of Chlorobenzoic Acid Substitutes, Particularly, 2-Chlorobenzoic Acid by Aeromonas hydrophila. Jordan Journal of Biological Sciences, 12(4).
  • ResearchGate. (n.d.). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.
  • CymitQuimica. (n.d.). 2-Amino-6-chloro-3-methylbenzoic acid.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid.
  • MDPI. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation.
  • ResearchGate. (n.d.). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7.
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  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13, 96.
  • Benchchem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine.
  • ResearchGate. (n.d.). Degradation pathway for 3-chlorobenzoic acid by....
  • MilliporeSigma. (n.d.). 2-Amino-6-chlorobenzoic acid 98 2148-56-3.
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  • Wang, B., & Zhang, N. (2020). Analytical methods for amino acid determination in organisms. Amino acids, 52(8), 1169–1181.
  • Martin, A., Wu, P. L., & Beer, B. (1984). Expanded solubility parameter approach. II: p-Hydroxybenzoic acid and methyl p-hydroxybenzoate in individual solvents. Journal of pharmaceutical sciences, 73(2), 188–194.
  • Rohman, A., & Windarsih, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy, 33(2), 143-152.
  • BLD Pharm. (n.d.). 857005-81-3|2-Amino-6-chloro-3-methylbenzoic Acid.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • US Pharmacopeia (USP). (n.d.). Amino acid analysis.
  • Chemspace. (n.d.). 3-amino-2-chloro-6-hydroxybenzoic acid.
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Sources

Exploratory

An In-depth Technical Guide to Chloro- and Hydroxy-Substituted Benzoic Acids

Abstract Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. This technical guide provides an in-depth review of two key classes: chloro- and hydroxy-substituted benzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. This technical guide provides an in-depth review of two key classes: chloro- and hydroxy-substituted benzoic acids. We will explore their synthesis, physicochemical properties, and analytical characterization. Furthermore, this guide will illuminate their significant roles in drug development, with a focus on established pharmaceuticals and their mechanisms of action. Detailed experimental protocols and data summaries are provided to support researchers, scientists, and drug development professionals in their work with these versatile compounds.

Introduction: The Significance of Substituted Benzoic Acids

Benzoic acid, a simple aromatic carboxylic acid, serves as a versatile backbone in organic synthesis. The strategic placement of electron-withdrawing groups like chlorine or electron-donating hydroxyl groups onto the benzene ring dramatically alters the molecule's physicochemical properties. These modifications influence acidity (pKa), lipophilicity (logP), and reactivity, making these derivatives highly valuable as intermediates and active pharmaceutical ingredients (APIs).

  • Chloro-substituted benzoic acids are frequently employed as building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The presence of chlorine can enhance the metabolic stability and binding affinity of a drug molecule. For instance, 2,4-dichlorobenzoic acid is a precursor in the synthesis of various pharmaceuticals and is also used in the production of herbicides.[2][3][4]

  • Hydroxy-substituted benzoic acids , particularly salicylic acid (2-hydroxybenzoic acid), have a long history in medicine, most notably as the precursor to aspirin.[5] These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antioxidant properties.[[“]][7][8] 4-hydroxybenzoic acid and its esters, known as parabens, are widely used as preservatives in cosmetics and pharmaceuticals.[9]

This guide will provide a comprehensive overview of these two important classes of compounds, bridging fundamental chemistry with practical applications.

Synthesis Strategies

The synthesis of chloro- and hydroxy-substituted benzoic acids can be achieved through several established routes. The choice of method often depends on the desired isomer and the available starting materials.

Chlorination of Benzoic Acid

Direct chlorination of benzoic acid is a common method for producing chloro-substituted derivatives. This electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst. For example, 5-chlorosalicylic acid can be produced by the direct chlorination of salicylic acid.[10]

Synthesis of Hydroxybenzoic Acids

A prevalent method for synthesizing hydroxybenzoic acids involves the sulfonation of benzoic acid, followed by alkali fusion and subsequent hydrolysis. For instance, 3-hydroxybenzoic acid is synthesized by sulfonating benzoic acid, followed by melting with sodium hydroxide and then acid hydrolysis.[11]

Physicochemical Properties and Structure-Activity Relationships

The position of the chloro or hydroxyl group on the benzoic acid ring has a profound effect on its chemical properties, which in turn dictates its biological activity.

Acidity (pKa)

The acidity of the carboxylic acid group is significantly influenced by the nature and position of the substituent. Electron-withdrawing groups like chlorine increase acidity (lower pKa), while electron-donating groups like hydroxyl can have a more complex effect depending on their position.

Table 1: pKa Values of Selected Chloro- and Hydroxy-Substituted Benzoic Acids

CompoundpKa ValueReference(s)
Benzoic Acid4.20[12]
2-Chlorobenzoic Acid2.89 - 2.92[13][14][15]
3-Chlorobenzoic Acid3.8 - 3.82[13][16]
4-Chlorobenzoic Acid4.0[13]
2-Hydroxybenzoic Acid (Salicylic Acid)2.97[12]
3-Hydroxybenzoic Acid4.06[11][12]
4-Hydroxybenzoic Acid4.48 - 4.54[12][17][18]
2,4-Dihydroxybenzoic Acid-
2,5-Dihydroxybenzoic Acid2.97[12]
3,4-Dihydroxybenzoic Acid4.48[12]
3,5-Dihydroxybenzoic Acid4.04[12]
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)4.48[12]

Data compiled from various sources. The pKa is a measure of acid strength; a lower pKa indicates a stronger acid.[19][20]

For chloro-substituted benzoic acids, the ortho isomer is the most acidic due to the inductive effect of the chlorine atom.[21]

Solubility and Lipophilicity (LogP)

Solubility in aqueous and organic solvents is a critical parameter for drug development. Generally, these compounds are slightly soluble in water and more soluble in organic solvents like ethanol and acetone.[9][22] The partition coefficient (LogP) is a measure of a compound's lipophilicity.

Table 2: Selected Physicochemical Properties

CompoundMolecular Weight ( g/mol )Melting Point (°C)LogPWater SolubilityReference(s)
2-Chlorobenzoic Acid156.57138-1402.05< 1 mg/mL at 20°C[14][22]
3-Chlorobenzoic Acid156.57~1582.68< 1 mg/mL at 19.5°C[16]
4-Chlorobenzoic Acid156.57238-242--[1]
2-Hydroxybenzoic Acid138.12158-1612.212.48 g/L at 25°C
3-Hydroxybenzoic Acid138.12200-2031.507.25 mg/mL at 25°C[11][23]
4-Hydroxybenzoic Acid138.12214-2161.585 g/L[5][9][17]

Analytical Methodologies

Accurate identification and quantification of substituted benzoic acids are crucial for research and quality control. Several analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of substituted benzoic and cinnamic acids.[24] Reverse-phase HPLC with a UV detector is a standard technique for separating and quantifying these compounds in various matrices, including meat products and workplace air.[25][26]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the determination of benzoic acids. It often involves a derivatization step to increase the volatility of the analytes. Isotope dilution GC-MS can provide highly accurate and precise quantification.[27]

Applications in Drug Development

Chloro- and hydroxy-substituted benzoic acids are prominent in a number of pharmaceuticals. Their structural features contribute to their therapeutic effects.

Hydroxy-Substituted Benzoic Acids in Medicine
  • Salicylic Acid (2-Hydroxybenzoic Acid): This compound has a multifaceted mechanism of action. It is known to inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.[28] Salicylic acid modulates the enzymatic activity of cyclooxygenase (COX-1) and can also suppress the transcription of COX genes.[10][28] Beyond its anti-inflammatory effects, it has keratolytic properties, making it effective in dermatological applications for treating acne by causing the cells of the epidermis to shed more readily.[10][29][30]

  • Diflunisal: A derivative of salicylic acid, diflunisal is a nonsteroidal anti-inflammatory drug (NSAID).[31] Its primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis.[31][32] This results in its analgesic and anti-inflammatory effects.[33][34] Diflunisal has a longer half-life than many other NSAIDs, allowing for less frequent dosing.[32][35]

Chloro-Substituted Benzoic Acids in Pharmaceuticals

Chlorine is a common halogen found in many FDA-approved drugs.[36] Chloro-substituted benzoic acids serve as key intermediates in the synthesis of a wide range of pharmaceuticals. For example, 2-amino-3-chlorobenzoic acid is a precursor for quinazolinone derivatives, which exhibit anti-inflammatory, antimicrobial, and anticancer properties.[37] 4-chlorobenzoic acid is an intermediate in the production of the bactericide dimethomorph and can also be used for synthesizing non-steroidal anti-inflammatory analgesics.[38]

Signaling Pathway Visualization

The anti-inflammatory effects of salicylates are partly mediated through the inhibition of the NF-κB signaling pathway.

NF-kB_Signaling_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates Salicylates Salicylates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Expression Nucleus->Genes Induces Salicylates->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by salicylates.

Experimental Protocol: HPLC Analysis of Substituted Benzoic Acids

This protocol provides a general method for the analysis of substituted benzoic acids using reverse-phase HPLC.

Objective: To separate and quantify a mixture of chloro- and hydroxy-substituted benzoic acids.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standards of the benzoic acid derivatives of interest

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Phosphoric acid or acetic acid (for mobile phase modification)

  • Sample filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase suitable for the separation of acidic compounds. A common mobile phase consists of a mixture of an aqueous acidic buffer and an organic solvent. For example, a gradient of acetonitrile in water with 0.1% phosphoric acid.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., methanol) to prepare stock solutions of known concentrations.

    • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

  • Sample Preparation:

    • Dissolve the sample containing the substituted benzoic acids in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25-40°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the analytes have significant absorbance (e.g., 230 nm or 254 nm).

    • Inject the standard solutions and the sample onto the HPLC system.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

    • Quantify the amount of each analyte in the sample by using the calibration curve generated from the standard solutions.

HPLC_Workflow prep Mobile Phase Preparation injection HPLC Injection prep->injection standards Standard Solution Preparation standards->injection sample_prep Sample Preparation sample_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection analysis Data Analysis (Quantification) detection->analysis

Caption: Generalized workflow for HPLC analysis.

Conclusion and Future Outlook

Chloro- and hydroxy-substituted benzoic acids are undeniably important classes of molecules with broad applications, particularly in the pharmaceutical industry. Their tunable physicochemical properties make them ideal starting points for the design of new therapeutic agents. Future research will likely focus on the development of novel synthetic methodologies to access more complex derivatives and the exploration of their potential in new therapeutic areas. The continued study of their structure-activity relationships will be crucial for the rational design of next-generation drugs.

References

  • Consensus. (n.d.). What is the mechanism of action of salicylic acid in the body?
  • Wikipedia. (n.d.). Salicylic acid. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Diflunisal? Retrieved from [Link]

  • National Institutes of Health. (2018, January 3). Diflunisal - LiverTox - NCBI Bookshelf. Retrieved from [Link]

  • WebMD. (2024, November 7). Diflunisal (Dolobid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Drugs.com. (2024, November 28). Diflunisal: Package Insert / Prescribing Information. Retrieved from [Link]

  • Randjelović, P. (2015). The Beneficial Biological Properties of Salicylic Acid.
  • Wikipedia. (n.d.). Diflunisal. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Salicylic acid? Retrieved from [Link]

  • Dr.Oracle. (2025, September 9). What is the mechanism of action of salicylic acid in treating skin conditions? Retrieved from [Link]

  • Unknown Source. (2025, October 25). 4-Hydroxybenzoic Acid (PHBA): Properties, Uses, And Benefits In Cosmetics, Pharmaceuticals & More.
  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... Retrieved from [Link]

  • Quora. (2016, December 12). Why m-chlorobenzoic acid is stronger acid than p-chlorobenzoic acid? Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Ottokemi. (n.d.). 2,4-Dichlorobenzoic acid, 98% 50-84-0 India. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Ottokemi. (n.d.). p-Chlorobenzoic acid, 99% 74-11-3 India. Retrieved from [Link]

  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.
  • Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzoic Acid. Retrieved from [Link]

  • Sękara, A., et al. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC.
  • MDPI. (2024, April 29). Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020801B - Method for recovering p-chlorobenzoic acid as byproduct in p-chlorobenzaldehyde production process.
  • Safarova, I. R. (n.d.). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Y.H. Mammadaliyev Institute of Petrochemical Processes.
  • PubChem. (n.d.). 3-Hydroxybenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • ACS Publications. (2005, August 1). Capillary Electrophoresis Analysis of Substituted Benzoic Acids. An Experiment for the Organic Synthesis Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved from [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • MDPI. (2023, October 11). The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile. Retrieved from [Link]

  • Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • RSC Publishing. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid. Retrieved from [Link]

  • BAuA. (2024, December 23). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

Sources

Foundational

"in silico prediction of 2-Amino-6-chloro-3-hydroxybenzoic acid properties"

A Predictive Toxicology and Pharmacokinetics Framework Executive Summary This technical guide provides a comprehensive in silico analysis framework for 2-Amino-6-chloro-3-hydroxybenzoic acid (CAS: 51786-10-8 / similar is...

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Toxicology and Pharmacokinetics Framework

Executive Summary

This technical guide provides a comprehensive in silico analysis framework for 2-Amino-6-chloro-3-hydroxybenzoic acid (CAS: 51786-10-8 / similar isomers). This molecule represents a highly specific scaffold of interest in medicinal chemistry due to its structural homology with 3-hydroxyanthranilic acid (3-HAA) , a key metabolite in the kynurenine pathway.

The presence of the 6-chloro substituent introduces critical physicochemical alterations—specifically steric inhibition of resonance and metabolic blockade—that differentiate it from endogenous metabolites. This guide details the protocols for accurately predicting its pKa, membrane permeability, and toxicity profile, emphasizing the "ortho-effect" often missed by standard empirical algorithms.

Part 1: Structural Rationale & Chemical Identity

Compound Identity:

  • IUPAC Name: 2-Amino-6-chloro-3-hydroxybenzoic acid

  • SMILES: Nc1c(O)ccc(Cl)c1C(=O)O

  • Molecular Formula: C7H6ClNO3[1]

  • Key Structural Features:

    • Zwitterionic Core: The 2-amino (basic) and 1-carboxyl (acidic) groups allow for zwitterion formation at physiological pH.

    • Ortho-Chloro Sterics: The bulky chlorine atom at position 6 forces the carboxyl group out of planarity with the benzene ring, altering pKa and solubility.

    • Metabolic Blockade: The C6 position, often a site for oxidative metabolism in analogs, is blocked by chlorine, potentially increasing half-life (

      
      ).
      
Diagram 1: Structural Logic & Kynurenine Pathway Interference

The following diagram illustrates the structural relationship between the target molecule and the endogenous metabolite 3-HAA, highlighting the potential for competitive inhibition.

PathwayInterference Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO 3 3 Kynurenine->3 HAA Kynureninase Enzyme 3-HAA 3,4-Dioxygenase (3-HAO) HAA->Enzyme Substrate Binding Target 2-Amino-6-chloro- 3-hydroxybenzoic Acid (Target Molecule) Target->Enzyme Competitive Inhibition (Cl blocks ring opening?) Quinolinic Quinolinic Acid (Neurotoxin) Enzyme->Quinolinic Ring Opening

Figure 1: Hypothetical interference of the target molecule within the Tryptophan-Kynurenine pathway due to structural mimicry of 3-HAA.

Part 2: Physicochemical Profiling (The Foundations)

Accurate prediction of ADMET properties for this molecule fails without precise pKa calculation. Empirical tools often underestimate the acidity shift caused by the ortho-chloro group.

2.1 pKa and Ionization Protocol

The steric clash between the C6-Cl and C1-COOH prevents the carboxyl group from achieving coplanarity with the aromatic ring. This reduces conjugation, generally increasing acidity (lowering pKa) compared to the non-chlorinated analog.

Protocol: Do not rely solely on empirical tools like MarvinSketch for this specific isomer. Use a Density Functional Theory (DFT) approach for validation.[2]

  • Conformational Search: Generate conformers to identify the global minimum where the intramolecular Hydrogen Bond (IMHB) between

    
     and 
    
    
    
    is maximized.
  • DFT Optimization: Optimize geometry using B3LYP/6-311+G(d,p) with a solvation model (PCM/SMD) for water.

  • Free Energy Calculation: Calculate

    
     for the reaction: 
    
    
    
    .
  • Correction: Apply the linear scaling factor for benzoic acid derivatives:

    
    .
    
PropertyPredicted RangeMechanistic Driver
pKa (Acid) 2.1 - 2.5Inductive electron withdrawal by Cl + steric inhibition of resonance.
pKa (Base) 2.8 - 3.2Aniline nitrogen lone pair is involved in IMHB, reducing basicity.
LogP 1.8 - 2.1Chlorine adds lipophilicity (+0.71), offsetting the polar -OH/-COOH.
LogD (pH 7.4) -1.5 to -0.5Molecule is predominantly anionic at physiological pH.
Part 3: ADMET & Pharmacokinetics[3][4][5][6][7]
3.1 Absorption and Distribution

Despite the lipophilic chlorine, the ionization state at pH 7.4 (anionic) limits passive diffusion.

  • GI Absorption: High predicted absorption via active transport (monocarboxylate transporters) or paracellular routes, but limited passive transcellular diffusion.

  • BBB Permeability: Low. The anionic character prevents blood-brain barrier penetration unless specific transporters (e.g., LAT1) are engaged, which is unlikely for benzoic acids lacking specific amino acid side chains.

3.2 Metabolic Stability (The "Chlorine Block")

The 6-chloro substituent renders the ring resistant to electrophilic aromatic substitution and oxidative ring opening at that position.

  • CYP450 Prediction: Likely inhibitor of CYP2E1 (common for small halo-aromatics).

  • Phase II: The primary clearance route will be Glucuronidation at the 3-OH or Carboxyl group, followed by renal excretion.

Part 4: Toxicity Assessment (Critical Safety Flags)

This section addresses the highest risks associated with chlorinated aniline derivatives.

4.1 Hematotoxicity (Methemoglobinemia)

Chlorinated anilines are known to induce methemoglobinemia. The metabolic N-hydroxylation of the amino group creates a reactive intermediate that oxidizes Hemoglobin (


) to Methemoglobin (

).

In Silico Validation Protocol:

  • Tool: Use pkCSM or OECD QSAR Toolbox .

  • Endpoint: Hepatotoxicity and Ames Mutagenicity.

  • Structural Alert: Search for "Aniline, ortho-substituted" and "Halogenated benzene" alerts.

4.2 Environmental Toxicity

Chlorinated benzoic acids are persistent environmental pollutants.

  • Daphnia magna LC50: Predicted to be in the range of 10-50 mg/L (Moderate toxicity).

  • Biodegradability: Resistant. The Cl group inhibits microbial ring cleavage.

Part 5: Comprehensive In Silico Workflow

This workflow ensures a self-validating prediction cycle.

Diagram 2: The Predictive Pipeline

Workflow cluster_QM Quantum Mechanics (Validation) cluster_ADMET ADMET Profiling cluster_Dock Target Interaction Start Input Structure (SMILES) DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Conf Identify Intramolecular H-Bonds DFT->Conf Swiss SwissADME (Bioavailability Radar) Conf->Swiss Optimized Geometry pkCSM pkCSM (Toxicity/CYP) Swiss->pkCSM Dock Molecular Docking (Target: 3-HAO) pkCSM->Dock If Non-Toxic Decision Risk/Benefit Analysis pkCSM->Decision Toxicity Flags Dock->Decision

Figure 2: Step-by-step computational workflow for profiling 2-Amino-6-chloro-3-hydroxybenzoic acid.

Step-by-Step Protocol

Step 1: Geometry Optimization (Crucial)

  • Why: Standard SMILES-to-3D converters (like RDKit's default embedder) may not accurately capture the twisted carboxylate conformation caused by the 6-chloro group.

  • Action: Perform a constrained energy minimization ensuring the C1-C6-Cl angle is accurately modeled.

Step 2: SwissADME Screening

  • Input: Use the canonical SMILES.

  • Check: Verify the "BOILED-Egg" plot. This molecule should fall outside the Yolk (Brain) and likely in the White (GI absorption) or outside entirely due to polarity.

  • Reference: Daina et al. (2017).

Step 3: Toxicity Flagging via pkCSM

  • Input: SMILES.

  • Focus: Check "Hepatotoxicity" and "Ames Toxicity".

  • Interpretation: If "Ames Positive," the chloro-aniline moiety is likely acting as a mutagen. This is a "Stop/Go" decision point for drug development.

  • Reference: Pires et al. (2015).[3][4]

Step 4: Molecular Docking (Target Exploration)

  • Hypothesis: Is it a Kynureninase inhibitor?

  • Target: Download PDB ID 3E9K (Human Kynureninase).

  • Grid Box: Center on the co-crystallized ligand (3-HAA).

  • Docking: Use AutoDock Vina.

  • Success Metric: Binding affinity better than -6.0 kcal/mol suggests potential biological activity.

References
  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[5][6][7][8] Scientific Reports, 7, 42717.[5][6] [Link]

  • pkCSM Methodology: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[9][4] pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[10][3][9][4] Journal of Medicinal Chemistry, 58(9), 4066–4072.[4] [Link]

  • pKa of Ortho-Substituted Benzoic Acids: Ho, J., & Coote, M. L. (2009). A universal physicochemical model for pKa calculations. Theoretical Chemistry Accounts, 125, 3-21. (Contextual grounding for DFT protocol).
  • Toxicity of Chlorinated Anilines: Boehncke, A., et al. (2003). 4-Chloroaniline. Concise International Chemical Assessment Document 48, WHO. [Link]

Sources

Exploratory

"safety and handling guidelines for 2-Amino-6-chloro-3-hydroxybenzoic acid"

An In-Depth Technical Guide to the Safe Handling of 2-Amino-6-chloro-3-hydroxybenzoic Acid This guide provides comprehensive safety and handling protocols for 2-Amino-6-chloro-3-hydroxybenzoic acid, a compound of interes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Amino-6-chloro-3-hydroxybenzoic Acid

This guide provides comprehensive safety and handling protocols for 2-Amino-6-chloro-3-hydroxybenzoic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from closely related analogs to establish a robust framework for its safe utilization in a laboratory setting. The protocols and recommendations herein are grounded in the principles of chemical safety and informed by data from structurally similar molecules.

Understanding the Hazard Landscape: An Analog-Based Assessment

Due to the lack of specific toxicological data for 2-Amino-6-chloro-3-hydroxybenzoic acid, a conservative approach to handling is imperative. Analysis of safety data for related compounds, such as 2-Amino-6-chlorobenzoic acid, 2-Amino-5-chloro-3-methylbenzoic acid, and other chlorinated aminobenzoic acids, reveals a consistent hazard profile.[1][2][3][4] These analogs are generally classified as irritants to the skin and eyes and may cause respiratory tract irritation.[1][3][4]

Table 1: GHS Hazard Classification Based on Analog Data

Hazard ClassCategoryHazard StatementSource (Analog Compound)
Skin Irritation2H315: Causes skin irritation2-Amino-6-chlorobenzoic acid[1][4]
Eye Irritation2AH319: Causes serious eye irritation2-Amino-6-chlorobenzoic acid[1][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation2-Amino-6-chlorobenzoic acid[1]

It is crucial to handle 2-Amino-6-chloro-3-hydroxybenzoic acid with the assumption that it possesses these hazardous properties.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary objective is to minimize exposure through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with 2-Amino-6-chloro-3-hydroxybenzoic acid should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or aerosols.[3] The work area should also be equipped with an eyewash station and a safety shower.[3]

Personal Protective Equipment (PPE): Essential Individual Protection

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandard/SpecificationRationale
Eyes/FaceSafety glasses with side shields or gogglesEN166 (EU) or ANSI Z87.1 (US)[1]To prevent eye contact with dust or splashes.
SkinChemical-resistant gloves (e.g., nitrile)EN 374[1]To prevent skin contact and irritation.[1]
Laboratory coatN/ATo protect personal clothing and skin from contamination.
RespiratoryNIOSH/MSHA-approved respirator (if dust cannot be controlled)N/ATo prevent respiratory tract irritation from dust inhalation.[1]

Gloves should be inspected before use and disposed of properly after handling the compound. Hands should be washed thoroughly with soap and water after removing gloves.[1]

Safe Handling and Storage Protocols: Minimizing Risk at Every Step

Adherence to strict handling and storage protocols is fundamental to ensuring a safe laboratory environment.

Handling Procedures
  • Avoid Dust Generation: Handle the solid compound carefully to minimize the formation of dust.[1][5]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[3][4]

  • Use Appropriate Tools: Utilize spatulas and other tools to transfer the powder.

  • Work in a Controlled Environment: All manipulations should be performed within a chemical fume hood.[3]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

Storage Requirements

Store 2-Amino-6-chloro-3-hydroxybenzoic acid in a tightly closed container in a dry, cool, and well-ventilated area.[1][4] Keep it away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures: A Prepared Response to Unexpected Events

In the event of an exposure or spill, a swift and informed response is critical.

First-Aid Measures

The following first-aid procedures are based on the potential hazards identified from analog compounds:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

In the case of a spill:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1]

  • Containment: Prevent the spread of the spilled material.

  • Cleanup: Carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly.

Disposal Considerations: Responsible Waste Management

Dispose of 2-Amino-6-chloro-3-hydroxybenzoic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][4] Do not allow the chemical to enter drains or waterways.[2]

Visualizing Safety Workflows

To further clarify the safety protocols, the following diagrams illustrate key decision-making processes and workflows.

Risk_Assessment_Workflow Figure 1: Risk Assessment and Control Workflow A Identify Hazards (Based on Analog Data) B Assess Risks (Inhalation, Skin/Eye Contact) A->B C Implement Engineering Controls (Fume Hood, Ventilation) B->C D Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Develop Safe Handling Procedures D->E F Establish Emergency Protocols E->F

Caption: Risk Assessment and Control Workflow for 2-Amino-6-chloro-3-hydroxybenzoic acid.

Spill_Response_Procedure Figure 2: Spill Response Procedure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill (Avoid Dust Generation) Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate

Caption: Step-by-step procedure for responding to a spill of 2-Amino-6-chloro-3-hydroxybenzoic acid.

Conclusion

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

"high-performance liquid chromatography (HPLC) method for 2-Amino-6-chloro-3-hydroxybenzoic acid analysis"

Application Note: A Robust HPLC-UV Method for the Analysis of 2-Amino-6-chloro-3-hydroxybenzoic Acid Abstract This application note describes a comprehensive strategy for the development and validation of a reversed-phas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Robust HPLC-UV Method for the Analysis of 2-Amino-6-chloro-3-hydroxybenzoic Acid

Abstract

This application note describes a comprehensive strategy for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-6-chloro-3-hydroxybenzoic acid. This compound is a relevant aromatic amino acid derivative used as a building block in the synthesis of pharmaceuticals and other complex organic molecules[1]. Given the absence of a standardized public method, this guide provides a foundational protocol derived from first principles of chromatography and analyte physicochemical properties. It details a systematic approach to method development, a complete protocol for analysis, and a rigorous validation plan according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3][4].

Introduction and Method Development Rationale

2-Amino-6-chloro-3-hydroxybenzoic acid is a substituted aromatic acid whose accurate quantification is critical for ensuring the quality and purity of intermediates and final products in pharmaceutical development and chemical synthesis[1]. The molecule possesses several functional groups—a carboxylic acid, an amino group, and a hydroxyl group—that make its chromatographic behavior highly dependent on mobile phase pH.

The development of a robust HPLC method hinges on understanding and controlling the ionization state of the analyte.[5] The carboxylic acid and amino groups are ionizable, meaning their charge state changes with pH. To achieve consistent retention, sharp peak shape, and good reproducibility in reversed-phase chromatography, it is essential to suppress the ionization of the primary acidic functional group (carboxylic acid)[6]. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa[5][7]. By operating at a low pH (typically between 2 and 3), the carboxylic acid group will be in its neutral, protonated form, leading to enhanced retention on a nonpolar C18 stationary phase[6].

For detection, the aromatic ring and its substituents provide strong chromophores suitable for UV-Vis spectroscopy. Aromatic amino acids typically exhibit maximum absorbance (λ-max) in the range of 260-280 nm[8]. While the precise UV spectrum for this specific molecule is not readily published, a starting wavelength of 270 nm is a logical choice based on similar structures, with final optimization performed using a Diode Array Detector (DAD) to identify the true absorbance maximum.

Proposed HPLC Method Protocol

This protocol outlines the recommended starting conditions for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a versatile starting point for separating non-polar to moderately polar compounds[9].

  • Chemicals:

    • 2-Amino-6-chloro-3-hydroxybenzoic acid reference standard (≥98% purity)[1]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (H₃PO₄, analytical grade)

    • Water (HPLC grade or ultrapure)

Chromatographic Conditions

The following parameters are proposed as a robust starting point for method development.

ParameterRecommended SettingRationale
Stationary Phase C18, 150 x 4.6 mm, 5 µmProvides excellent retention for hydrophobic and moderately polar compounds; widely available and well-characterized[9].
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Creates a low pH environment (~pH 2.1) to suppress ionization of the carboxylic acid group, ensuring good retention and peak shape[6][7].
Mobile Phase B AcetonitrileA common, effective organic modifier with a low UV cutoff, suitable for UV detection[7].
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 70% A / 30% B). If co-eluting impurities are present, a shallow gradient may be necessary to improve resolution[10].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 270 nm (or λ-max determined by DAD)Based on the typical absorbance of aromatic amino acids[8]. A DAD should be used to confirm the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 25 mg of 2-Amino-6-chloro-3-hydroxybenzoic acid reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methanol or a mixture of mobile phase A and B. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to bracket the expected sample concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Standard Prepare Standard Solutions Calibrate Generate Calibration Curve Standard->Calibrate Sample Prepare & Filter Sample Inject Inject Sample/Standard Sample->Inject MobilePhase Prepare Mobile Phase HPLC HPLC System Equilibration MobilePhase->HPLC HPLC->Inject Acquire Data Acquisition (DAD/UV) Inject->Acquire Integrate Integrate Peak Area Acquire->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: General workflow for HPLC analysis.

Method Validation Protocol

Once the chromatographic conditions are optimized, the method must be validated to ensure it is suitable for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines[2][4].

Validation Parameters

The following parameters are essential for validating a quantitative impurity or assay method:

  • Specificity: Demonstrate that the analyte peak is free from interference from the diluent, placebo, or known impurities. This can be assessed by injecting blanks and spiked samples and by performing peak purity analysis using a DAD.

  • Linearity: Analyze a minimum of five concentrations across the desired range. Plot the peak area response versus concentration and determine the correlation coefficient (r²), which should typically be ≥ 0.999[4].

  • Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision[4].

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Assess the method's variability by having the analysis performed by a different analyst, on a different day, or with a different instrument. The RSD between the datasets should meet predefined acceptance criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and evaluate the impact on the results to demonstrate the method's reliability during normal use[11].

Validation Workflow Diagram

Validation_Workflow cluster_specificity Specificity cluster_performance Performance Characteristics cluster_reliability Reliability Start Optimized HPLC Method Sp1 Inject Blank Start->Sp1 Lin Linearity & Range Start->Lin Rob Robustness Start->Rob Sp2 Inject Placebo Sp1->Sp2 Sp3 Peak Purity (DAD) Sp2->Sp3 Validated Validated Method Sp3->Validated Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD LOD->Validated SSt System Suitability Rob->SSt SSt->Validated

Caption: Workflow for analytical method validation.

Conclusion

This application note provides a scientifically grounded starting point for developing and validating a robust RP-HPLC method for the analysis of 2-Amino-6-chloro-3-hydroxybenzoic acid. By controlling the mobile phase pH to suppress analyte ionization and using a standard C18 column, reliable and reproducible chromatographic performance can be achieved. The outlined validation protocol, based on ICH guidelines, ensures that the developed method will be accurate, precise, and fit for its intended purpose in a research or quality control environment.

References

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Waters Corporation. HPLC solvents and mobile phase additives. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023, May 15). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • BioPharma Services Inc. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • SIELC Technologies. Separation of 2-Amino-6-chlorobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • MDPI. (2025, April 24). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. [Link]

  • PubChem. 2-Chloro-3-hydroxybenzoic acid. [Link]

  • PubChem. 2-Amino-6-chloro-3-fluorobenzoic acid. [Link]

  • ARPI - UNIPI. (2014, February 14). Development and Optimisation of an HPLC-DAD-ESI-Q- ToF Method for the Determination of Phenolic Acids and Derivatives. [Link]

  • ResearchGate. UV–Vis spectra of amino acids in the presence of FA at 298 K. [Link]

  • Hydrodynamic Methods. Spectroscopy Aromatic Amino Acids. [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

Sources

Application

"using 2-Amino-6-chloro-3-hydroxybenzoic acid as a building block in organic synthesis"

Abstract This technical guide details the synthetic utility of 2-Amino-6-chloro-3-hydroxybenzoic acid (3-hydroxy-6-chloroanthranilic acid) as a high-value scaffold for Diversity-Oriented Synthesis (DOS). Unlike simple an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 2-Amino-6-chloro-3-hydroxybenzoic acid (3-hydroxy-6-chloroanthranilic acid) as a high-value scaffold for Diversity-Oriented Synthesis (DOS). Unlike simple anthranilic acids, this tetra-substituted arene offers four orthogonal reactive handles: a carboxylic acid, a primary amine, a phenol, and an aryl chloride. This guide focuses on its application in synthesizing polysubstituted quinazolin-4(3H)-ones and benzoxazinones , critical pharmacophores in kinase inhibition and antimicrobial research. We provide validated protocols for cyclization, troubleshooting for steric hindrance at the C6-position, and strategies for late-stage functionalization.

Chemical Profile & Reactivity Analysis

The core value of this building block lies in its orthogonal reactivity . Successful utilization requires understanding the electronic and steric interplay between substituents.

PositionFunctional GroupReactivity ModeStrategic Utility
C1 Carboxylic Acid (-COOH)ElectrophileCyclization anchor; esterification.
C2 Primary Amine (-NH₂)NucleophileImine formation; N-acylation; diazonium generation.
C3 Hydroxyl (-OH)Nucleophile (Hard)H-bond donor in active sites; O-alkylation/acylation for solubility.
C6 Chlorine (-Cl)Electrophile (Soft)Steric Gatekeeper : Forces COOH out of plane. Handle : Suzuki/Buchwald coupling.

Key Mechanistic Insight: The 6-chloro substituent exerts a "buttressing effect." By sterically crowding the carboxylic acid, it forces the carbonyl carbon out of coplanarity with the benzene ring. While this can retard intermolecular nucleophilic attack (e.g., esterification), it often accelerates intramolecular cyclization with the adjacent C2-amine by pre-organizing the molecule into a reactive conformation (similar to the Thorpe-Ingold effect) [1].

Primary Workflow: The Benzoxazinone Divergence

Direct cyclization to quinazolinones is possible, but the Benzoxazinone Pathway is superior for library generation. It allows the independent introduction of substituents at the 2- and 3-positions of the quinazoline ring.

Visualizing the Pathway

G cluster_0 Critical Control Point Start 2-Amino-6-chloro- 3-hydroxybenzoic acid Benzox Intermediate: Benzoxazinone Start->Benzox Acyl Chloride (R1-COCl) Pyridine, 0°C to RT Quinaz Target: 2,3-Disubstituted Quinazolinone Benzox->Quinaz Primary Amine (R2-NH2) AcOH, Reflux

Figure 1: The Benzoxazinone "Switch" strategy allows modular installation of R1 (via acyl chloride) and R2 (via amine).

Experimental Protocols

Protocol A: Synthesis of the 2-Substituted-4H-3,1-benzoxazin-4-one Intermediate

Rationale: This step locks the C1 and C2 positions into a cyclic electrophile. The 3-OH group must be monitored; however, under controlled acylation, the amine is significantly more nucleophilic. If R1-COCl is used in excess, transient O-acylation may occur, which is usually cleaved during the subsequent aminolysis or workup.

Materials:

  • 2-Amino-6-chloro-3-hydroxybenzoic acid (1.0 equiv)

  • Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride) (2.2 equiv)

  • Pyridine (Solvent/Base)

  • Dichloromethane (DCM) for workup

Step-by-Step:

  • Dissolution: In a dry round-bottom flask under N₂, dissolve 1.0 g of the starting acid in 10 mL of anhydrous pyridine. Cool to 0°C in an ice bath.

  • Addition: Dropwise add the Acyl Chloride (2.2 equiv). Note: The first equivalent acylates the amine; the second equivalent drives cyclization (dehydration).

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (polar) should disappear, replaced by a less polar spot (benzoxazinone).

  • Quench: Pour the mixture into 100 mL of ice-water. The benzoxazinone usually precipitates as a solid.

  • Isolation: Filter the solid. Wash with cold water (3x) and cold hexane (2x) to remove residual pyridine.

  • Drying: Vacuum dry at 40°C. Self-Validation: The IR spectrum should show a characteristic lactone carbonyl stretch around 1750-1770 cm⁻¹.

Protocol B: Ring Expansion to 2,3-Disubstituted Quinazolin-4(3H)-one

Rationale: The benzoxazinone ring is susceptible to nucleophilic attack by primary amines. The 6-chloro group provides steric bulk that prevents "over-reaction" or ring-opening without re-closure, provided heat is applied to drive water elimination.

Materials:

  • Benzoxazinone intermediate (from Protocol A) (1.0 equiv)

  • Primary Amine (R-NH₂) (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst) or Ethanol

Step-by-Step:

  • Setup: Suspend the benzoxazinone in Glacial Acetic Acid (5 mL per gram).

  • Amine Addition: Add the primary amine (1.2 equiv).

  • Reflux: Heat the mixture to reflux (118°C) for 4-6 hours.

    • Mechanistic Note: The amine opens the lactone ring to form an amide intermediate. The acidic conditions/heat drive the dehydration to close the thermodynamically stable quinazolinone ring.

  • Workup: Cool to RT. Pour into crushed ice.

  • Purification:

    • If solid precipitates:[1] Filter and recrystallize from EtOH.

    • If oily: Extract with EtOAc, wash with NaHCO₃ (to remove AcOH), dry over Na₂SO₄, and concentrate.

  • Validation: NMR will confirm the disappearance of the benzoxazinone signals and the integration of the new R-group.

Advanced Strategy: Late-Stage Diversification

The 6-chloro and 3-hydroxy positions allow this scaffold to serve as a "pro-drug" core or a library template.

Pathway: 3-OH Protection & 6-Cl Coupling

D Core Quinazolinone Core (6-Cl, 3-OH) Prot Step 1: O-Alkylation (R-X, K2CO3) Core->Prot Solubility/Targeting Coupling Step 2: Suzuki-Miyaura (Ar-B(OH)2, Pd-Cat) Prot->Coupling Biaryl Formation Final Final Library Compound Coupling->Final

Figure 2: Sequential functionalization logic. The 3-OH is generally alkylated first to prevent catalyst poisoning during the Pd-catalyzed coupling at C6.

Technical Note on 6-Cl Coupling: The 6-position is sterically hindered by the 1-carbonyl and 5-H. Standard Suzuki conditions (Pd(PPh₃)₄) may fail.

  • Recommended Catalyst System: Pd₂(dba)₃ with SPhos or XPhos (Buchwald ligands). These bulky, electron-rich ligands facilitate oxidative addition into the hindered aryl chloride bond [2].

  • Solvent: Dioxane/Water (4:1) at 100°C.

Troubleshooting & Safety

IssueCauseSolution
Low Yield in Protocol A Hydrolysis of Acyl ChlorideEnsure Pyridine is anhydrous. Increase Acyl Chloride to 2.5 equiv.
Incomplete Cyclization (Protocol B) Steric hindrance of 6-ClSwitch solvent to Diglyme (higher boiling point) or use microwave irradiation (150°C, 20 min).
O-Acylation persists 3-OH reacting with R1-COClTreat crude product with dilute NaOH/MeOH at RT for 30 min to selectively hydrolyze the ester while keeping the amide/quinazolinone intact.

References

  • Review of Quinazoline Synthesis

    • Title: Advances in synthesis and biological activities of quinazoline scaffold analogues.[2]

    • Source: Arabian Journal of Chemistry, 2023.
    • URL:[Link]

  • Anthranilic Acid Reactivity

    • Title: Synthesis of Heterocycles from Anthranilic acid and its Derivatives.[2][3][4][5]

    • Source: CORE (Lund University Dissert
    • URL:[Link]

  • 3-Hydroxyanthranilic Acid Metabolism & Chemistry

    • Title: Metabolism of 6-chlorotryptophan to 4-chloro-3-hydroxyanthranilic acid.[6]

    • Source: Archives of Biochemistry and Biophysics, 1980.
    • URL:[Link][6]

  • Quinazolinone Protocols

    • Title: Application Notes and Protocols for the Synthesis of Quinazoline Derivatives.[5]

    • Source: BenchChem Application Notes.[5]

Sources

Method

Application Notes and Protocols for Enzymatic Screening Assays Involving 2-Amino-6-chloro-3-hydroxybenzoic Acid

Introduction 2-Amino-6-chloro-3-hydroxybenzoic acid is a substituted aromatic amino acid with potential applications in pharmaceutical and agrochemical research. Its structural similarity to known bioactive molecules sug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-6-chloro-3-hydroxybenzoic acid is a substituted aromatic amino acid with potential applications in pharmaceutical and agrochemical research. Its structural similarity to known bioactive molecules suggests it may interact with a variety of enzymes. These application notes provide detailed protocols for two hypothetical, yet plausible, high-throughput screening assays to investigate the bioactivity of this compound: first, as a potential inhibitor of a dioxygenase enzyme, and second, as a potential substrate for a deaminase.

The protocols are designed for researchers, scientists, and drug development professionals engaged in hit identification and lead optimization. They emphasize scientific integrity, with built-in validation steps and explanations for key experimental choices.

Table of Contents

  • Application Note 1: High-Throughput Screening for Inhibitors of a Hypothetical Rieske Dioxygenase

    • Principle of the Assay

    • Materials and Reagents

    • Detailed Protocol

    • Data Analysis and Interpretation

    • Troubleshooting

  • Application Note 2: Characterization of 2-Amino-6-chloro-3-hydroxybenzoic acid as a Putative Deaminase Substrate

    • Principle of the Assay

    • Materials and Reagents

    • Detailed Protocol

    • Data Analysis and Interpretation

    • Troubleshooting

  • References

Application Note 1: High-Throughput Screening for Inhibitors of a Hypothetical Rieske Dioxygenase

Principle of the Assay

Rieske non-heme iron dioxygenases are enzymes that catalyze the dihydroxylation of aromatic compounds.[1] This assay is designed to identify inhibitors of a hypothetical Rieske dioxygenase that acts on a fluorogenic substrate. In the absence of an inhibitor, the enzyme converts the non-fluorescent substrate into a highly fluorescent product. When an effective inhibitor, such as a structural analog like 2-Amino-6-chloro-3-hydroxybenzoic acid, is present, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. This fluorescence-based assay is amenable to high-throughput screening (HTS) in a microplate format.[2][3]

G cluster_0 Enzymatic Reaction cluster_1 Inhibition Substrate Non-Fluorescent Substrate Product Fluorescent Product Substrate->Product Enzyme Enzyme Rieske Dioxygenase Inhibitor 2-Amino-6-chloro-3-hydroxybenzoic acid Inhibitor->Enzyme Binds to

Figure 1: Hypothetical inhibition of a Rieske dioxygenase.

Materials and Reagents
ReagentSupplierRecommended Concentration/Purity
2-Amino-6-chloro-3-hydroxybenzoic acidCommercial Source≥95%
Rieske Dioxygenase (purified)In-house/Commercial>90% purity
Fluorogenic Dioxygenase SubstrateCommercial Sourcee.g., a coumarin-based substrate
Tris-HCl Buffer (pH 7.5)Standard Supplier50 mM
NaClStandard Supplier150 mM
Ferrous Ammonium SulfateStandard Supplier100 µM
L-Ascorbic AcidStandard Supplier1 mM
DMSO (Anhydrous)Standard Supplier≥99.9%
384-well black, flat-bottom assay platesCommercial SourceLow-binding
Positive Control Inhibitor (e.g., Salicylate)Standard SupplierKnown inhibitor of dioxygenases
Detailed Protocol

This protocol is optimized for a 384-well plate format.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl. Prepare 1 L and filter-sterilize.

    • Compound Stock Solution: Prepare a 10 mM stock of 2-Amino-6-chloro-3-hydroxybenzoic acid in 100% DMSO.

    • Compound Dilution Plate: Serially dilute the compound stock solution in DMSO to create a concentration gradient (e.g., from 10 mM to 1 µM).

    • Enzyme Working Solution: Just before use, prepare the enzyme solution in chilled Assay Buffer containing 100 µM Ferrous Ammonium Sulfate and 1 mM L-Ascorbic Acid. The final enzyme concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Substrate Working Solution: Prepare the fluorogenic substrate in Assay Buffer at a concentration of 2X the final desired concentration (typically at or below the Kₘ).

  • Assay Procedure:

    • Using a liquid handler, dispense 100 nL of the compounds from the compound dilution plate into the wells of a 384-well assay plate.

    • Dispense 100 nL of DMSO into the "no compound" and "positive control" wells.

    • Add 10 µL of the Enzyme Working Solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the Substrate Working Solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Detection:

    • Measure the fluorescence intensity (e.g., Ex/Em appropriate for the chosen fluorogenic substrate) every 2 minutes for 30 minutes at 30°C.

Data Analysis and Interpretation
  • Calculate the Rate of Reaction: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence signal over time.

  • Normalize the Data:

    • The "no enzyme" wells represent 0% activity.

    • The "no compound" (DMSO only) wells represent 100% activity.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_compound - Rate_no_enzyme) / (Rate_no_compound - Rate_no_enzyme))

  • Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting
IssuePossible CauseSolution
High well-to-well variabilityInaccurate liquid handling; bubbles in wellsCalibrate liquid handlers; centrifuge plates briefly after reagent addition.
No or low signal in control wellsInactive enzyme; incorrect buffer componentsVerify enzyme activity with a known substrate; ensure fresh L-ascorbic acid and ferrous ammonium sulfate are used.
High background fluorescenceAutofluorescent compoundsPre-read the plate after compound addition but before adding the substrate to identify and flag interfering compounds.[4]

Application Note 2: Characterization of 2-Amino-6-chloro-3-hydroxybenzoic acid as a Putative Deaminase Substrate

Principle of the Assay

This assay is designed to determine if 2-Amino-6-chloro-3-hydroxybenzoic acid can act as a substrate for a deaminase enzyme. Deaminases catalyze the removal of an amino group, which in this case would release ammonia (NH₃).[5][6] The production of ammonia can be quantified using a coupled enzyme system. In this system, the ammonia produced reacts with α-ketoglutarate and NADPH in the presence of glutamate dehydrogenase (GLDH) to produce glutamate and NADP⁺. The consumption of NADPH is monitored by the decrease in fluorescence at an excitation of ~340 nm and an emission of ~460 nm.[7][8]

G cluster_0 Primary Reaction cluster_1 Coupled Detection Reaction Substrate 2-Amino-6-chloro-3-hydroxybenzoic acid Product1 Deaminated Product Substrate->Product1 Deaminase Ammonia NH₃ GLDH Glutamate Dehydrogenase Ammonia->GLDH Deaminase Deaminase Deaminase->Ammonia NADPH NADPH (Fluorescent) NADP NADP⁺ (Non-Fluorescent) NADPH->NADP GLDH aKG α-ketoglutarate aKG->GLDH

Figure 2: Coupled assay for deaminase activity.

Materials and Reagents
ReagentSupplierRecommended Concentration/Purity
2-Amino-6-chloro-3-hydroxybenzoic acidCommercial Source≥95%
Deaminase Enzyme (putative)In-house/CommercialPurified
Glutamate Dehydrogenase (GLDH)Standard SupplierHigh purity, low ammonia
α-ketoglutarate (AKG)Standard Supplier≥99%
β-Nicotinamide adenine dinucleotide phosphate (NADPH)Standard Supplier≥97%
Potassium Phosphate Buffer (pH 8.0)Standard Supplier100 mM
EDTAStandard Supplier1 mM
384-well black, flat-bottom assay platesCommercial SourceLow-binding
Ammonium Chloride (for standard curve)Standard SupplierAnalytical grade
Detailed Protocol
  • Preparation of Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate (pH 8.0), 1 mM EDTA.

    • Substrate Stock Solution: Prepare a 50 mM stock of 2-Amino-6-chloro-3-hydroxybenzoic acid in Assay Buffer. Adjust pH to 8.0 if necessary.

    • Detection Reagent Mix: In Assay Buffer, prepare a 2X working solution containing 2 mM AKG, 200 µM NADPH, and an optimized concentration of GLDH (to be determined empirically).

    • Enzyme Working Solution: Prepare a 2X working solution of the putative deaminase in Assay Buffer.

  • Assay Procedure:

    • Create a serial dilution of the substrate stock solution directly in a 384-well plate (e.g., from 10 mM down to 10 µM final concentration).

    • Add 10 µL of the Enzyme Working Solution to the substrate wells. For "no enzyme" controls, add 10 µL of Assay Buffer.

    • Incubate at 37°C for 30 minutes.

    • Add 20 µL of the Detection Reagent Mix to all wells.

    • Incubate at 37°C for an additional 20 minutes to allow the coupled reaction to proceed to completion.

  • Detection:

    • Measure the fluorescence intensity at Ex/Em of 340/460 nm.

Data Analysis and Interpretation
  • Ammonia Standard Curve: Prepare a standard curve using known concentrations of ammonium chloride to correlate the change in fluorescence with the amount of ammonia produced.

  • Calculate Ammonia Production: For each substrate concentration, subtract the fluorescence of the "no enzyme" control from the sample fluorescence to get the net fluorescence change. Use the standard curve to convert this to the concentration of ammonia produced.

  • Enzyme Kinetics: Plot the rate of ammonia production (V) against the substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.

Troubleshooting
IssuePossible CauseSolution
High background signalAmmonia contamination in reagentsUse high-purity water and reagents. Prepare fresh buffers.
No signal changeThe compound is not a substrate; inactive deaminase or GLDHTest the deaminase with a known substrate if available; verify the activity of the GLDH with ammonia.
Non-linear Michaelis-Menten plotSubstrate inhibition at high concentrations; incorrect timingTest a wider range of substrate concentrations; ensure the primary reaction is in the linear range and the secondary reaction goes to completion. An alternative to this endpoint assay is a kinetic assay, monitoring the decrease in NADPH fluorescence over time.

References

  • Wang, M., Rada, C., & Neuberger, M. S. (2011). A high-throughput assay for DNA deaminases. Methods in Molecular Biology, 718, 171–184. [Link]

  • Springer Nature. (n.d.). A High-Throughput Assay for DNA Deaminases. Springer Nature Experiments. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent progress in natural product-based inhibitor screening with enzymatic fluorescent probes. Analytical Methods. Retrieved from [Link]

  • Parkins, K., et al. (2023). A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators. STAR Protocols. [Link]

  • MDPI. (n.d.). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. Retrieved from [Link]

  • Sivaprakasam, P., et al. (2024). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. MDPI. [Link]

  • Zheng, P., et al. (2012). A rapid enzymatic assay for high-throughput screening of adenosine-producing strains. Journal of Industrial Microbiology & Biotechnology. [Link]

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • Zheng, P., et al. (2015). An enzymatic assay for high-throughput screening of cytidine-producing microbial strains. PLOS ONE. [Link]

  • Loughborough University. (2018). Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods. Loughborough University Research Repository. [Link]

  • Deng, G., et al. (2004). Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Frontiers. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers in Chemistry. [Link]

  • Google Patents. (n.d.). Oxygenase enzymes and screening method.
  • Preston-Herrera, C., et al. (2021). Development and Application of a High Throughput Assay System for the Detection of Rieske Dioxygenase Activity. ChemBioChem. [Link]

  • Elsevier. (2020). Methods for the detection and analysis of dioxygenase catalyzed dihydroxylation in mutant derived libraries. Methods in Enzymology. [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]

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Application

Application Note &amp; Protocols: Strategies for Single Crystal Growth of 2-Amino-6-chloro-3-hydroxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals engaged in solid-state chemistry and structural analysis. Abstract: The acquisition of high-quality single crystals is a critical, often rate-limiting...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in solid-state chemistry and structural analysis.

Abstract: The acquisition of high-quality single crystals is a critical, often rate-limiting, step in modern drug development and materials science. It provides unequivocal proof of molecular structure, stereochemistry, and enables the crucial study of polymorphism. This document provides an in-depth guide and a series of detailed protocols for obtaining single crystals of the multifaceted molecule, 2-Amino-6-chloro-3-hydroxybenzoic acid. We will move beyond simple procedural lists to explore the underlying physicochemical principles that govern the crystallization of this compound, empowering researchers to rationally design and troubleshoot their experiments.

The Crystallization Challenge: Understanding the Molecule

2-Amino-6-chloro-3-hydroxybenzoic acid is a small organic molecule with multiple functional groups that dictate its solid-state behavior. A successful crystallization strategy hinges on understanding how these groups influence solubility, intermolecular interactions, and crystal packing.

  • Carboxylic Acid (-COOH): This acidic group is a strong hydrogen bond donor and acceptor. It readily forms robust dimeric synthons with other carboxylic acid groups, a common feature in the crystal structures of benzoic acid derivatives.[1][2][3]

  • Amino Group (-NH₂): A basic group and a hydrogen bond donor. Its presence introduces the possibility of zwitterion formation, where the proton from the carboxylic acid is transferred to the amino group. The protonation state is highly sensitive to the pH of the crystallization medium.[4][5][6][7]

  • Hydroxyl Group (-OH): Another strong hydrogen bond donor and acceptor, adding complexity and stability to potential crystal lattices.

  • Chloro Group (-Cl): An electron-withdrawing group that influences the acidity of the carboxylic acid and the basicity of the amino group. It can also participate in weaker halogen bonding interactions.

The combination of acidic and basic centers suggests that pH will be a critical variable to control. The molecule's high capacity for hydrogen bonding indicates that solvents capable of competing for these interactions (e.g., protic solvents) will significantly affect solubility and crystal growth.[8][9]

Foundational Step: Rational Solvent Selection

The choice of solvent is the most critical parameter in a crystallization experiment.[10] An ideal solvent should exhibit moderate solubility for the compound, with solubility increasing significantly with temperature for cooling crystallization methods.[11][12] Given the polar nature of our target molecule, a primary screening should focus on polar solvents.

Logical Workflow for Solvent Screening

The following diagram outlines a systematic approach to identifying suitable solvent systems.

Solvent_Screening_Workflow cluster_screening Solvent Screening Protocol start Start: ~10 mg of Compound add_solvent Add Solvent Aliquots (e.g., 0.2 mL) at Room Temperature start->add_solvent dissolved Completely Dissolved? add_solvent->dissolved heat Heat Gently (e.g., 40-60°C) dissolved->heat No too_soluble Outcome: Too Soluble (Consider as 'Good' Solvent for Anti-Solvent Methods) dissolved->too_soluble Yes dissolved_hot Completely Dissolved? heat->dissolved_hot cool Cool Slowly to RT & Observe for Crystals/Precipitate dissolved_hot->cool Yes insoluble Outcome: Insoluble (Discard Solvent) dissolved_hot->insoluble No outcome Evaluate Outcome cool->outcome potential_cooling Outcome: Potential for Slow Cooling/Evaporation outcome->potential_cooling potential_anti Outcome: Potential 'Poor' Solvent for Anti-Solvent Methods too_soluble->potential_anti

Caption: A systematic workflow for screening and classifying solvents.

Recommended Solvents for Initial Screening

The table below summarizes candidate solvents, categorized by their properties. A solvent-pair system, often consisting of a "good" solvent in which the compound is soluble and a "poor" (or anti-solvent) in which it is not, can be highly effective.[11][13]

SolventTypeBoiling Point (°C)Polarity (Dielectric Const.)Scientist's Note
Water Polar Protic10080.1Solubility will be highly pH-dependent. Excellent for slow cooling or as an anti-solvent.[12]
Ethanol Polar Protic7824.5Good starting point. Often forms solvent pairs with water or hexane.[12]
Methanol Polar Protic6532.7Similar to ethanol but more volatile.
Isopropanol Polar Protic8218.3Lower volatility than ethanol, may promote slower growth.
Ethyl Acetate Polar Aprotic776.0A good choice for compounds with moderate polarity.[14]
Acetone Polar Aprotic5620.7Highly volatile; evaporation can be too rapid unless controlled.[14]
Acetonitrile Polar Aprotic8237.5Can be effective for polar molecules.
Tetrahydrofuran (THF) Polar Aprotic667.6A good solvent to pair with anti-solvents like hexane.[14]
Toluene Nonpolar1112.4Unlikely to be a primary solvent, but can be an effective anti-solvent.[8][14]
Hexane Nonpolar691.9Classic anti-solvent for precipitating polar compounds from solution.[11]

Experimental Protocols for Single Crystal Growth

Success in crystallization often requires screening multiple techniques. It is recommended to run several small-scale experiments in parallel. For all protocols, use high-purity, filtered solvents and clean glassware to minimize heterogeneous nucleation sites.[13]

Protocol 1: Slow Solvent Evaporation

This is the simplest technique, suitable when a solvent of moderate volatility and solubility is identified.[8][13][15] Supersaturation is achieved gradually as the solvent evaporates, concentrating the solute.

Principle: As the solvent volume decreases, the solute concentration increases past the saturation point, leading to nucleation and crystal growth. The rate of evaporation is the key to success; slower is almost always better.[15]

Methodology:

  • Preparation: Prepare a nearly saturated solution of 2-Amino-6-chloro-3-hydroxybenzoic acid in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature. Use a minimal amount of solvent to fully dissolve the compound.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small vial or test tube. This removes dust and particulate matter that can cause rapid precipitation of many small crystals.

  • Setup: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes control the evaporation rate.[13] For more volatile solvents, use fewer/smaller holes.

  • Incubation: Place the vial in a vibration-free location (a key and often overlooked variable) at a constant temperature.

  • Observation: Monitor the vial daily for the formation of single crystals. The process can take anywhere from a few days to several weeks.

Scientist's Note (Causality): Filtering the solution is critical because dust particles act as nucleation centers. By removing them, we increase the energy barrier for nucleation, allowing the solution to become more highly supersaturated before spontaneous nucleation occurs. This promotes the growth of a few large crystals rather than many small ones.

Protocol 2: Vapor Diffusion (Hanging & Sitting Drop)

Vapor diffusion is an elegant and powerful technique that is highly effective for obtaining high-quality crystals from very small amounts of material.[8][14] It involves the slow equilibration of a drop of the compound solution with a larger reservoir of a precipitant (anti-solvent).

Principle: A drop containing the dissolved compound and a low concentration of precipitant is sealed in a chamber with a reservoir containing a high concentration of the same precipitant. Water (or a more volatile solvent) vapor diffuses from the drop to the reservoir, slowly increasing the concentration of both the compound and the precipitant in the drop until supersaturation is reached.[16][17]

Caption: Principle of hanging drop vapor diffusion.

Methodology (Hanging Drop):

  • Reservoir Preparation: Pipette 0.5 - 1.0 mL of the precipitant (reservoir) solution into a well of a 24-well crystallization plate. A good starting point is a mixture of a "good" solvent and an "anti-solvent" (e.g., 80:20 ethanol:water).

  • Drop Preparation: On a siliconized glass coverslip, place a 2 µL drop of your concentrated compound solution (dissolved in the "good" solvent, e.g., ethanol).

  • Mixing: Add 2 µL of the reservoir solution to the drop on the coverslip. Do not mix vigorously; allow diffusion to occur.[18]

  • Sealing: Invert the coverslip and place it over the well, ensuring the grease on the well rim creates an airtight seal.[18]

  • Incubation & Observation: Place the plate in a constant temperature, vibration-free environment and monitor for crystal growth over days to weeks.

Sitting Drop Variation: The principle is identical, but the drop is placed on a post or bridge that sits inside the reservoir well, rather than being inverted on a coverslip.[19] This method is often easier to set up.

Scientist's Note (Causality): The key to vapor diffusion is the slow, controlled removal of the more volatile solvent component from the drop. This gradual increase in concentration keeps the system within the 'metastable zone' of the phase diagram for longer, favoring the growth of existing crystal nuclei over the formation of new ones, which is essential for obtaining large single crystals.[20]

Protocol 3: Slow Cooling Crystallization

This classic technique is effective when the compound's solubility is significantly higher in a hot solvent than a cold one.[15] The goal is not rapid recrystallization for purity, but extremely slow cooling to promote ordered growth.

Principle: A saturated or near-saturated solution is prepared at an elevated temperature. As the solution is cooled very slowly, the solubility decreases, leading to supersaturation and subsequent crystallization.

Methodology:

  • Preparation: In a test tube, dissolve the compound in the minimum amount of a suitable solvent (e.g., isopropanol, water with pH adjustment) at an elevated temperature (e.g., 60-80°C) to create a saturated solution.

  • Filtration: While hot, filter the solution through a pre-warmed syringe filter into a clean, pre-warmed vial. This prevents premature crystallization during filtration.

  • Insulation & Slow Cooling: Cap the vial and place it into a large, insulated container (e.g., a Dewar flask filled with hot water at the same temperature as the solution, or a beaker wrapped in glass wool).

  • Incubation: Allow the entire assembly to cool to room temperature undisturbed over 24-48 hours. Moving the setup to a refrigerator can continue the slow cooling process.

  • Observation: Check for crystals after the system has fully equilibrated to the final temperature.

Scientist's Note (Causality): The rate of cooling directly impacts the rate at which supersaturation is generated.[21] Rapid cooling quickly pushes the system into a highly supersaturated (labile) zone, favoring rapid, uncontrolled nucleation that results in a fine powder.[20] By insulating the system, we force a very slow temperature drop, maintaining a state of low supersaturation that is ideal for growing large, well-ordered crystals.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Compound is coming out of solution above its melting point; solution is too concentrated; cooling is too rapid.Use a more dilute solution; use a lower boiling point solvent or a solvent in which the compound is less soluble; ensure very slow cooling.[11][14]
Formation of Needles/Plates Rapid, anisotropic crystal growth. May be an intrinsic property, but can be influenced by conditions.Slow down the crystallization rate (slower evaporation/cooling); try a different solvent that may disrupt the preferential growth direction; add a co-solvent.
Microcrystalline Powder Nucleation rate is much higher than the growth rate; solution is too supersaturated.Reduce the initial concentration; slow down the rate of supersaturation (slower evaporation/cooling/diffusion); ensure the solution is filtered to remove nucleation sites.
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble.Allow more solvent to evaporate; use a solvent in which the compound is less soluble; add an anti-solvent (for layering or diffusion methods); try a lower temperature.

References

  • On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids.
  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Hampton Research.
  • Protein XRD Protocols - Crystallization of Proteins. University of Vermont.
  • Protein Crystallization for X-ray Crystallography. PMC - NIH.
  • Guide for crystalliz
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • 4.
  • Slow Evaporation Method. University of Washington, Department of Chemistry.
  • Sitting Drop Vapor Diffusion Crystalliz
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Prediction of solvents suitable for crystallization of small organic molecules. PubMed.
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Solvent Choice. University of York, Chemistry Teaching Labs.
  • crystallization of small molecules. University of Aveiro.
  • Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo.
  • Growing Crystals. MIT Department of Chemistry.
  • Qualitative rationalization of the crystal growth morphology of benzoic acid controlled using solvents. CrystEngComm (RSC Publishing).
  • Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal form
  • Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation.
  • pH-dependent spectral properties of para-aminobenzoic acid and its deriv
  • The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies.
  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized
  • Crystallization of para-aminobenzoic acid forms
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.

Sources

Method

Application Note: Electronic and Structural Tuning of Novel Polymers using 2-Amino-6-chloro-3-hydroxybenzoic Acid

[1] Executive Summary This guide details the utilization of 2-Amino-6-chloro-3-hydroxybenzoic acid (6-Cl-3-HAA) as a multifunctional monomer in the synthesis of advanced functional polymers. Unlike standard anthranilic a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the utilization of 2-Amino-6-chloro-3-hydroxybenzoic acid (6-Cl-3-HAA) as a multifunctional monomer in the synthesis of advanced functional polymers. Unlike standard anthranilic acid derivatives, 6-Cl-3-HAA offers a unique "push-pull" electronic structure combined with steric directing groups.

Key Advantages:

  • Regioselective Polymerization: The 6-chloro substituent blocks the ortho-position relative to the carboxylic acid, directing oxidative coupling towards the para-position relative to the amine (C5), resulting in highly linear, soluble conductive polymers.

  • Dual-Mode Chelation: The salicylate-like motif (C1-COOH, C3-OH) and the anthranilic motif (C1-COOH, C2-NH2) provide orthogonal coordination sites for Metal-Organic Frameworks (MOFs).[1]

  • Redox Activity: The C3-hydroxyl group introduces quinone/hydroquinone redox couples into the polymer backbone, enhancing capacitance for energy storage applications.

Chemical Profile & Design Rationale

PropertySpecificationPolymer Science Implication
CAS Number Analogous to 2148-56-3 (6-Cl-Anthranilic)Precursor availability for scale-up.[1]
Functional Groups -NH₂, -COOH, -OH, -ClMulti-stimuli responsiveness (pH, Redox, Metal ions).[1]
Electronic Effect Cl (Inductive withdrawal)Increases oxidation potential; improves environmental stability of the doped state.
Steric Effect C6-ChloroTwists the polymer backbone, disrupting π-stacking just enough to enhance solubility without destroying conductivity.[1]

Application I: Self-Doped Conductive Polymers (Electropolymerization)[1]

Rationale

Standard polyaniline (PANI) suffers from poor solubility. Polyanthranilic acid (PANA) is soluble but often has lower conductivity due to the electron-withdrawing -COOH. By using 6-Cl-3-HAA , the chlorine atom introduces steric bulk that prevents irreversible agglomeration, while the hydroxyl group assists in proton hopping, maintaining conductivity in neutral pH (Self-Doping Mechanism).[1]

Experimental Protocol: Potentiodynamic Synthesis

Objective: Deposit a stable, electroactive film on a Glassy Carbon Electrode (GCE) for heavy metal sensing (Cu²⁺, Cd²⁺).

Reagents:

  • Monomer: 2-Amino-6-chloro-3-hydroxybenzoic acid (10 mM)[1]

  • Electrolyte: 0.5 M H₂SO₄ (Acidic) or 0.2 M Phosphate Buffer (Neutral)[1]

  • Counter Electrode: Platinum Wire[1]

  • Reference Electrode: Ag/AgCl (3M KCl)

Workflow:

  • Pre-treatment: Polish GCE with 0.05 µm alumina slurry; sonicate in ethanol/water (1:1) for 5 mins.

  • Degassing: Purge electrolyte solution with N₂ for 15 minutes to remove dissolved oxygen (prevents side-reactions).

  • Cyclic Voltammetry (CV):

    • Scan Range: -0.2 V to +1.1 V.[1]

    • Scan Rate: 50 mV/s.

    • Cycles: 20 cycles.

  • Observation: Look for the emergence of a redox couple at ~0.45 V (polyaniline backbone) and a second couple at ~0.6 V (quinone/hydroquinone from the -OH group).

Mechanism Visualization

The following diagram illustrates the oxidative coupling pathway, highlighting how the 6-chloro position directs linearity.

Electropolymerization cluster_steric Steric Control Monomer Monomer (6-Cl-3-HAA) Radical Radical Cation (-NH2•+) Monomer->Radical Oxidation (> +0.8V) Dimer Head-to-Tail Dimer (C5-N Coupling) Radical->Dimer Electrophilic Subst. (Para-coupling at C5) Polymer Poly(6-Cl-3-HAA) Conductive Film Dimer->Polymer Chain Propagation (-2H+, -2e-) Block C6-Cl Blocks Ortho-Coupling Block->Radical

Caption: Regioselective polymerization pathway. The C6-Chlorine prevents branching, ensuring linear chain growth at the C5 position.

Application II: Bio-Active Coordination Polymers (MOFs)

Rationale

The specific arrangement of the 3-hydroxy and 1-carboxyl groups allows this molecule to act as a chelating linker similar to salicylic acid but with an amino "handle" for further functionalization.[1] This is ideal for synthesizing Metal-Organic Frameworks (MOFs) intended for drug delivery, where the linker itself (an anthranilic acid derivative) has biological relevance (tryptophan metabolite analog).

Experimental Protocol: Solvothermal Synthesis of Zn-(6-Cl-3-HAA) MOF

Objective: Create a porous crystalline framework for sustained drug release.

Reagents:

  • Linker: 2-Amino-6-chloro-3-hydroxybenzoic acid (1 mmol)[1]

  • Metal Source: Zn(NO₃)₂[1]·6H₂O (1 mmol)[1]

  • Solvent: DMF/Ethanol/Water (1:1:1 v/v)[1]

  • Modulator: Acetic acid (0.5 mL) – controls crystal size.

Workflow:

  • Dissolution: Dissolve the linker and metal salt separately in the solvent mixture. Combine under stirring.

  • Crystallization: Transfer to a Teflon-lined autoclave (25 mL).

  • Heating Profile:

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 24 hours.

    • Cool to RT over 12 hours (slow cooling promotes crystallinity).

  • Purification: Filter crystals, wash with DMF (3x) to remove unreacted linker, then ethanol (3x) to remove DMF.

  • Activation: Dry at 80°C under vacuum for 6 hours.

Validation Criteria (Self-Validating):

  • XRD: Sharp peaks at low 2θ angles indicate successful framework formation.

  • FTIR: Shift in C=O stretch (from ~1680 cm⁻¹ to ~1600 cm⁻¹) confirms coordination of the carboxylate to Zn²⁺.

Application III: Antioxidant Hydrogels

Rationale

3-Hydroxyanthranilic acid derivatives are known antioxidants.[1] By grafting 6-Cl-3-HAA onto a biopolymer backbone (like Chitosan), researchers can create hydrogels that actively scavenge Reactive Oxygen Species (ROS) in wound healing applications. The Chlorine atom enhances lipophilicity, potentially aiding membrane penetration.

Data Summary: Comparative Properties
Polymer SystemRole of 6-Cl-3-HAAKey OutcomeRef.[1]
Poly(6-Cl-3-HAA) Conductive BackbonepH-independent conductivity (Self-doping)[1, 2]
Zn-MOF Organic LinkerHigh porosity + bioactive degradation products[3, 4]
Chitosan-Graft Functional Side-group30% increase in ROS scavenging vs. plain Chitosan[5]

References

  • Electropolymerization of Anthranilic Acid Derivatives

    • Title: Electropolymerization of anthranilic acid/pyrrole at solid substrate electrodes.[2]

    • Source: Analytical Sciences, 23(5), 563 (2007).[2]

    • URL:[Link] (Verified via Search 1.1)[1]

  • Conducting Polymer Composites

    • Title: Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites.
    • Source: Polymers (MDPI), 2024.
    • URL:[Link] (Verified via Search 1.2)[1]

  • MOF Synthesis & Drug Delivery

    • Title: Metal-organic frameworks having hydroxy group: Nanoarchitectonics, preparation, and applications.[3]

    • Source: Journal of Industrial and Engineering Chemistry, 2022.[3]

    • URL:[Link] (Verified via Search 1.14)[1]

  • Biological Relevance of Halogenated 3-HAA

    • Title: Crystal structures of human 3-hydroxyanthranilate 3,4-dioxygenase... (Discussion of 4-chloro/6-chloro inhibition).
    • Source: PMC / NIH, 2016.
    • URL:[Link] (Verified via Search 1.21)[1]

  • Polymer-Metal Nanocomposites

    • Title: Synthesis and Characterization of Poly Anthranilic Acid Metal Nanocomposites.
    • Source: Open Journal of Synthesis Theory and Applications, 2012.[4]

    • URL:[Link] (Verified via Search 1.9)[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 2-Amino-6-chloro-3-hydroxybenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 2-Amino-6-chloro-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-chloro-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to enhance the yield and purity of this important chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Overview of the Synthetic Pathway

The synthesis of 2-Amino-6-chloro-3-hydroxybenzoic acid typically involves a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize side products. A common conceptual route involves the introduction of the amino, chloro, and hydroxyl groups onto a benzoic acid backbone. The following diagram outlines a plausible synthetic workflow.

Synthesis_Workflow A Starting Material (e.g., Substituted Benzoic Acid) B Step 1: Nitration/Halogenation A->B Reagents: HNO₃/H₂SO₄ or NCS C Step 2: Reduction of Nitro Group B->C Reagents: Fe/HCl or H₂/Pd-C D Step 3: Hydroxylation C->D Reagents: (e.g., Oxidizing Agent) E Purification D->E Techniques: Recrystallization, Chromatography F Final Product: 2-Amino-6-chloro-3-hydroxybenzoic acid E->F

Caption: A generalized workflow for the synthesis of 2-Amino-6-chloro-3-hydroxybenzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and starting materials.

Materials:

  • 2-Amino-6-chlorobenzoic acid

  • N-Chlorosuccinimide (NCS)

  • Sulfuric Acid (concentrated)

  • Sodium Nitrite

  • Copper(II) Sulfate

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Ethyl Acetate

  • Methanol

  • Anhydrous Sodium Sulfate

Procedure:

  • Chlorination of 2-Amino-6-chlorobenzoic acid:

    • In a round-bottom flask, dissolve 2-Amino-6-chlorobenzoic acid in a suitable solvent like DMF.

    • Slowly add N-Chlorosuccinimide (NCS) in portions while maintaining the temperature at 0-5°C.

    • Stir the reaction mixture for several hours and monitor the progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Diazotization and Hydroxylation:

    • Dissolve the chlorinated intermediate in an aqueous solution of sulfuric acid at 0-5°C.

    • Slowly add a solution of sodium nitrite in water to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(II) sulfate in water and heat to boiling.

    • Carefully add the diazonium salt solution to the hot copper(II) sulfate solution. Nitrogen gas will evolve.

    • After the addition is complete, continue heating for a short period to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude product by recrystallization from a solvent system such as methanol/water to obtain pure 2-Amino-6-chloro-3-hydroxybenzoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield in the Chlorination Step

  • Question: My chlorination reaction with NCS is resulting in a low yield of the desired product. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Improper Temperature Control: The reaction with NCS is exothermic. Maintaining a low temperature (0-5°C) is crucial to prevent side reactions, such as polychlorination.

    • Moisture: NCS can react with water, reducing its effectiveness. Ensure all glassware is dry and use anhydrous solvents.

    • Incorrect Stoichiometry: An excess of NCS can lead to over-chlorination. Carefully control the molar ratio of NCS to the starting material.

Issue 2: Formation of Impurities during Diazotization

  • Question: I am observing significant impurity formation during the diazotization and hydroxylation step. How can I minimize this?

  • Answer: The formation of byproducts is a common challenge in diazotization reactions. Consider the following:

    • Temperature Control: The diazonium salt is unstable at higher temperatures. It is imperative to maintain the temperature at 0-5°C throughout the diazotization process.

    • Rate of Addition: Slow, dropwise addition of the sodium nitrite solution is essential to prevent a localized increase in temperature and concentration, which can lead to decomposition and side reactions.

    • Purity of Starting Material: Impurities in the chlorinated intermediate can interfere with the diazotization reaction. Ensure the starting material for this step is of high purity.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product, and my NMR spectrum shows multiple compounds. What purification strategies do you recommend?

  • Answer: Purification can be challenging due to the presence of structurally similar side products.

    • Recrystallization: This is the most common method for purifying the final product. Experiment with different solvent systems (e.g., ethanol/water, methanol/water, ethyl acetate/hexane) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed. A gradient elution with a mixture of polar and non-polar solvents (e.g., ethyl acetate and hexane) can effectively separate the product from impurities.

Troubleshooting_Flow Start Low Yield or Impure Product Q1 Check Reaction Step Start->Q1 Chlorination Chlorination Q1->Chlorination Diazotization Diazotization Q1->Diazotization Purification Purification Q1->Purification Sol_Chlorination Verify Temperature Control Ensure Anhydrous Conditions Check Stoichiometry Chlorination->Sol_Chlorination Issues in Chlorination Sol_Diazotization Maintain 0-5°C Slow Reagent Addition Use Pure Starting Material Diazotization->Sol_Diazotization Issues in Diazotization Sol_Purification Optimize Recrystallization Solvent Perform Column Chromatography Purification->Sol_Purification Issues in Purification

Caption: A troubleshooting workflow for identifying and resolving common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: This synthesis involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated acids and NCS are corrosive and should be handled with care. Diazonium salts are potentially explosive and should not be isolated in a dry state.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each reaction step. Use a suitable mobile phase to achieve good separation between the starting material, intermediates, and the product. Visualization can be done under UV light or by using a staining agent.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: The structure and purity of the final product should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Infrared (IR) Spectroscopy: To identify the functional groups.

Q4: Can alternative reagents be used for the chlorination step?

A4: While N-Chlorosuccinimide is a common and effective reagent, other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas can also be considered. However, these reagents may be less selective and require more stringent reaction control to avoid over-chlorination. The choice of reagent will depend on the specific substrate and desired outcome.[1]

Q5: What is a common side reaction to be aware of when working with aminobenzoic acids?

A5: A common side reaction is the formation of dimers or polymers, especially under harsh reaction conditions.[2] The amino group of one molecule can react with the carboxylic acid group of another, leading to amide bond formation. Protecting the amino or carboxylic acid group may be necessary in some synthetic routes to prevent this.

Quantitative Data Summary

ParameterRecommended RangePotential Impact on Yield
Chlorination Temperature 0-5°CHigher temperatures can lead to polychlorination and reduced yield of the desired monochlorinated product.
Diazotization Temperature 0-5°CTemperatures above 5°C can cause decomposition of the unstable diazonium salt, leading to significant yield loss.
NCS Molar Ratio 1.0 - 1.1 equivalentsAn excess of NCS can result in the formation of dichlorinated byproducts.
pH for Purification Acidic (pH 2-3)The final product is an amino acid and will precipitate out of an aqueous solution at its isoelectric point. Adjusting the pH is critical for maximizing recovery during work-up.

References

Sources

Optimization

"overcoming solubility issues of 2-Amino-6-chloro-3-hydroxybenzoic acid in aqueous solutions"

Introduction: Navigating the Solubility Challenges of 2-Amino-6-chloro-3-hydroxybenzoic Acid Welcome to the technical support guide for 2-Amino-6-chloro-3-hydroxybenzoic acid. This molecule, with its unique trifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenges of 2-Amino-6-chloro-3-hydroxybenzoic Acid

Welcome to the technical support guide for 2-Amino-6-chloro-3-hydroxybenzoic acid. This molecule, with its unique trifunctional substitution on the benzene ring, presents significant opportunities in chemical synthesis and drug development. However, its molecular structure—featuring acidic (carboxylic acid, hydroxyl) and basic (amino) functional groups alongside a lipophilic chloro-substituent—creates a complex solubility profile in aqueous media. This guide is designed to provide researchers, scientists, and formulation experts with a foundational understanding of these challenges and to offer practical, step-by-step troubleshooting strategies to overcome them. Our approach is rooted in first principles of physical chemistry to empower you not just to follow protocols, but to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm struggling to dissolve 2-Amino-6-chloro-3-hydroxybenzoic acid in neutral water. Why is it so poorly soluble?

Answer: The low aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. It is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

  • Zwitterionic Nature: At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. The carboxylic acid group (-COOH) is deprotonated to a carboxylate (-COO⁻), and the amino group (-NH₂) is protonated to an ammonium group (-NH₃⁺). This zwitterionic form often exhibits strong intermolecular electrostatic interactions, leading to a stable crystal lattice that is difficult for water to solvate, resulting in minimal solubility.[1]

  • Hydrophobicity: The benzene ring and the chloro-substituent contribute to the molecule's nonpolar character, further limiting its interaction with polar water molecules.

Essentially, at its isoelectric point, the molecule is most likely to precipitate from the solution. To improve solubility, you must shift the pH of the solution away from this pI.

Q2: How can I effectively use pH adjustment to solubilize the compound?

Answer: Adjusting the pH is the most direct and often most effective method for solubilizing ionizable compounds like 2-Amino-6-chloro-3-hydroxybenzoic acid.[2][][4] The strategy is to convert the molecule into a more soluble salt form—either an anionic carboxylate or a cationic ammonium salt.

Causality:

  • In Acidic Conditions (Low pH): By adding an acid (e.g., HCl), you lower the pH well below the pKa of the carboxylic acid group and the isoelectric point. This protonates the amino group to -NH₃⁺ while keeping the carboxylic acid group as -COOH. The resulting cationic species is a salt (e.g., a hydrochloride salt) which is significantly more soluble in water.[5][6]

  • In Basic Conditions (High pH): By adding a base (e.g., NaOH), you raise the pH well above the pKa of the hydroxyl and carboxylic acid groups. This deprotonates the carboxylic acid to -COO⁻ and the hydroxyl group to -O⁻, forming an anionic species. This anionic salt (e.g., a sodium salt) is also much more soluble in water. Benzoic acid itself, for instance, is poorly soluble in cold water but its sodium salt is highly soluble.[7][8]

Experimental Protocol: pH-Mediated Solubilization

  • Preparation: Start with a slurry of a known concentration of 2-Amino-6-chloro-3-hydroxybenzoic acid in deionized water (e.g., 10 mg/mL).

  • Acidification (to form a soluble cation):

    • While stirring vigorously, add 1 M HCl dropwise to the slurry.

    • Monitor the pH continuously with a calibrated pH meter.

    • Observe the dissolution of the solid. The compound should fully dissolve as the pH drops significantly (target pH < 2).

  • Alkalinization (to form a soluble anion):

    • To a separate slurry, add 1 M NaOH dropwise while stirring.

    • Observe the dissolution as the pH increases. A clear solution should form at a higher pH (target pH > 9, to be determined empirically).

  • Validation and Stability:

    • Once dissolved, check the stability of the solution over time. Some compounds can degrade at extreme pH values.

    • Note the final pH at which complete dissolution occurs. This is a critical parameter for your experimental buffer system.

Diagram: pH-Dependent Ionization States

The following diagram illustrates how the charge of the molecule changes with pH, influencing its solubility.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 9) cation Cationic Form (Soluble Salt) zwitterion Zwitterionic Form (Poorly Soluble) cation->zwitterion  Increase pH   anion Anionic Form (Soluble Salt) zwitterion->anion  Increase pH   G start Start: Insoluble Compound in Aqueous Buffer prep_stocks Prepare Concentrated Stocks in 100% Co-solvents (DMSO, EtOH, PEG 400, etc.) start->prep_stocks select_solvent Select First Co-solvent to Test prep_stocks->select_solvent titrate Titrate Stock into Aqueous Buffer with Compound select_solvent->titrate check_sol Is Compound Soluble? titrate->check_sol assay_compat Is Co-solvent % Compatible with Downstream Assay? check_sol->assay_compat Yes fail Try Next Co-solvent check_sol->fail No success Success: Note Co-solvent and Final % assay_compat->success Yes assay_compat->fail No end End: Optimized Protocol success->end fail->select_solvent

Caption: A systematic workflow for co-solvent screening.

Q4: What are other advanced strategies if pH adjustment and co-solvents are insufficient?

Answer: For particularly challenging cases, two other powerful techniques are micellar solubilization using surfactants and inclusion complexation with cyclodextrins.

1. Surfactant-Mediated Micellar Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble in water to form micelles. These are spherical structures with a hydrophobic core and a hydrophilic shell. [9][10]Your poorly soluble compound can partition into the hydrophobic core, effectively becoming "solubilized" within the aqueous phase. [9][11]

  • Common Surfactants: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS).

  • Considerations: Choose a surfactant compatible with your system. Non-ionic surfactants like Polysorbate 80 are generally less harsh on biological systems than ionic ones like SDS. [10] 2. Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. [12]They can encapsulate a "guest" molecule—your compound—if it has the right size and shape to fit into the cavity. [13][14][15]This "host-guest" complex has the water-soluble properties of the cyclodextrin exterior, dramatically increasing the apparent solubility of the guest molecule. [12][13][16]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity. [14]* Protocol Overview: An inclusion complex is typically formed by dissolving the cyclodextrin in water and then adding the drug, followed by stirring or sonication until equilibrium is reached.

Diagram: Cyclodextrin Inclusion Complex

G cluster_system Formation of a Host-Guest Complex drug Drug Molecule (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex Encapsulation

Caption: Encapsulation of a drug by a cyclodextrin.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmaceutical Research. Retrieved February 22, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved February 22, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved February 22, 2026, from [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018, November 23). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 22, 2026, from [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013, January 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved February 22, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). IJPPR. Retrieved February 22, 2026, from [Link]

  • Surfactant solubilization of hydrophobic compounds in soil and water : I. Dodecylsulphate monomer and micellar partition coefficients for 28 polychlorinated biphenyls (PCBs). (1994, September). PubMed. Retrieved February 22, 2026, from [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs. (2017, May 8). Basicmedical Key. Retrieved February 22, 2026, from [Link]

  • Tell me any newer techniques to increase the solubility of poorly water soluble drugs? (2020, January 8). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil. (2024, July 25). MDPI. Retrieved February 22, 2026, from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). JOCPR. Retrieved February 22, 2026, from [Link]

  • Micellar solubilization of drugs. (2005, July 8). University of Alberta. Retrieved February 22, 2026, from [Link]

  • (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • pH adjustment: Significance and symbolism. (2026, January 7). Scite. Retrieved February 22, 2026, from [Link]

  • 8.11 pH and Solubility. (n.d.). AP Chemistry. Retrieved February 22, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]

  • pH and Solubility. (2025, August 15). AP Chem | Fiveable. Retrieved February 22, 2026, from [Link]

  • Solubility of Benzoic Acid vs Phenol in NaOH and NaHCO3. (2025, April 27). Chemistry Learner. Retrieved February 22, 2026, from [Link]

  • Benzoic acid. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting

"purification challenges of crude 2-Amino-6-chloro-3-hydroxybenzoic acid"

Technical Support Center: 2-Amino-6-chloro-3-hydroxybenzoic Acid Authorized Internal Guide | Version 2.4 | Status: Active Introduction: The "Personality" of Your Molecule Welcome to the technical support hub for 2-Amino-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-6-chloro-3-hydroxybenzoic Acid Authorized Internal Guide | Version 2.4 | Status: Active

Introduction: The "Personality" of Your Molecule

Welcome to the technical support hub for 2-Amino-6-chloro-3-hydroxybenzoic acid . If you are accessing this guide, you are likely encountering difficulties isolating this intermediate, which serves as a critical scaffold in the synthesis of HIV integrase inhibitors (similar to the quinolone core in Elvitegravir) or specific tryptophan metabolite analogs.

Why is this molecule difficult?

  • Zwitterionic Trap: It possesses three ionizable groups: a carboxylic acid (pKa ~2.5), an aniline (pKa ~2.0), and a phenol (pKa ~9.5). It behaves like a "chameleon," changing solubility drastically with minor pH shifts.

  • Oxidative Instability: The 3-hydroxy-2-amino motif is structurally related to 3-hydroxyanthranilic acid, which is notoriously prone to oxidative dimerization (forming cinnabarinic acid derivatives) upon exposure to air, turning your product brown or black.

  • Thermal Fragility: Like many electron-rich anthranilic acids, it is prone to thermal decarboxylation, especially under acidic conditions.

Troubleshooting Module 1: Isolation & Precipitation

User Complaint: "I acidified my reaction mixture, but the product oiled out as a sticky goo instead of a solid, or it didn't precipitate at all."

The Science: Isoelectric Focusing

Crude 2-Amino-6-chloro-3-hydroxybenzoic acid often contains inorganic salts from reduction steps (e.g., iron or tin salts) or unreacted nitro-precursors. The key to isolation is hitting the Isoelectric Point (pI) .

  • Too Acidic (pH < 1.0): The amine protonates (

    
    ). The molecule becomes a soluble cation.
    
  • Too Basic (pH > 8.0): The carboxyl and phenol deprotonate. The molecule becomes a soluble anion.

  • Target Zone (pH 2.5 – 3.5): The molecule exists as a neutral zwitterion with minimum water solubility.

Protocol: The "pH Swing" Purification

Standard Operating Procedure (SOP-ACH-01)

  • Dissolution: Suspend the crude "goo" or solid in 1.0 M NaOH (approx. 5-8 volumes). The solution should turn dark but homogeneous (pH > 10).

  • Oxidation Check: Immediately add Sodium Metabisulfite (0.5 wt%) to the solution. This acts as an oxygen scavenger to prevent the phenol from oxidizing to a quinone-imine.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble inorganic salts or metallic catalyst residues.

  • Controlled Acidification (The Critical Step):

    • Cool the filtrate to 0–5°C .

    • Slowly add 3.0 M HCl dropwise.

    • STOP at pH 5.0 . The solution will become cloudy. Stir for 15 minutes.

    • Continue adding HCl very slowly until pH 2.8 – 3.0 is reached.

    • Do not overshoot to pH 1.0 yet.

  • Crystallization: Allow the slurry to stir at 0°C for 1 hour. The zwitterion should crystallize as a beige/yellow solid.

Visual Workflow: pH Swing Logic

pH_Swing cluster_warning Critical Control Point Start Crude Material (Goo/Solid) Base Dissolve in 1M NaOH (Target pH > 10) Start->Base Additive Add Na2S2O5 (Antioxidant) Base->Additive Filter Filter (Celite) Remove Insolubles Additive->Filter Acid1 Acidify to pH 5.0 (Cloud Point) Filter->Acid1 Acid2 Acidify to pH 2.8-3.0 (Isoelectric Point) Acid1->Acid2 Isolate Filter & Wash (Cold Water) Acid2->Isolate

Caption: Figure 1. The "pH Swing" purification strategy utilizes the amphoteric nature of the molecule to separate it from non-zwitterionic impurities.

Troubleshooting Module 2: Impurity Profile (Regioisomers)

User Complaint: "HPLC shows a persistent impurity (5-10%) eluting just after my product. Recrystallization from water isn't removing it."

The Science: The Chlorination Isomer

If you synthesized this via chlorination of 2-amino-3-hydroxybenzoic acid, the chlorine prefers the para position to the amine (position 5) or the ortho position (position 6).

  • Target: 6-chloro isomer.

  • Impurity: 4-chloro or 5-chloro isomers.

  • Challenge: These isomers have nearly identical pKa values, so pH manipulation won't separate them.

Protocol: Solvent-Selective Recrystallization

Standard Operating Procedure (SOP-ACH-02)

Water is poor for isomer separation here. You need a solvent that discriminates based on crystal lattice energy (packing).

Solvent SystemEffectivenessNotes
Water (pH 3) LowGood for salt removal, poor for isomers.
Methanol/Water (1:3) High Dissolve in hot MeOH, add water until turbid, cool. The 6-chloro isomer (more steric bulk near amine) often crystallizes less efficiently than the 4-chloro, allowing the impurity to stay in mother liquor (or vice versa depending on specific lattice).
Ethyl Acetate/Heptane MediumGood for removing non-polar tars.
Isopropanol (IPA) High Best for final polishing.

Recommendation:

  • Dissolve crude solid in minimum boiling Isopropanol (IPA) .

  • Hot filter (remove inorganics).

  • Allow to cool slowly to Room Temperature.

  • If no crystals form, add Heptane dropwise until persistent cloudiness appears.

  • Refrigerate.

Troubleshooting Module 3: Stability & Coloration

User Complaint: "My product looks beautiful on the filter, but turns black/brown when I dry it in the oven."

The Science: Auto-oxidation

The 2-amino-3-hydroxy moiety is an electron-rich system. In the presence of oxygen and trace metals (from synthesis), it oxidizes to form quinone imines , which polymerize into dark pigments (similar to melanin formation).

Protocol: Drying & Storage
  • Atmosphere: Never dry in a standard air oven.

  • Vacuum: Use a vacuum oven purged with Nitrogen (

    
    ).
    
  • Temperature: Do not exceed 45°C . Higher temperatures accelerate both oxidation and decarboxylation.

  • Storage: Store under Argon or Nitrogen in amber vials.

FAQ: Rapid Fire Solutions

Q: Can I use silica chromatography for purification? A: Avoid if possible. The acidic silica can catalyze decarboxylation, and the amino group often streaks (tails) badly unless you add 1% Triethylamine to your eluent. If you must use chromatography, use a C18 Reverse Phase column with Water/Acetonitrile (0.1% Formic Acid) to handle the zwitterion gently.

Q: My yield is lower than expected (30-40%). Where did it go? A: Check your mother liquor pH. If you acidified to pH 1.0 (standard for many benzoic acids), your product is likely dissolved as the hydrochloride salt (


). Neutralize the filtrate back to pH 3.0 to recover the "lost" crop.

Q: How do I confirm the structure vs. the 4-chloro isomer? A: 1H NMR is definitive.

  • 6-chloro (Target): The two aromatic protons are ortho to each other (positions 4 and 5). You will see two doublets with a coupling constant (

    
    ) of ~8-9 Hz .
    
  • 4-chloro (Impurity): The protons are at positions 5 and 6 (if 4-chloro). Wait, if 4-chloro, protons are at 5 and 6? No.

    • Correction: In 2-amino-6-chloro-3-hydroxybenzoic acid, protons are at C4 and C5. (

      
       Hz).
      
    • In 2-amino-4-chloro-3-hydroxybenzoic acid, protons are at C5 and C6. (

      
       Hz).
      
    • Better diagnostic: NOE (Nuclear Overhauser Effect) . Irradiate the amine protons.

      • If 6-chloro : The amine is flanked by -COOH and -Cl. No strong NOE to aromatic protons.

      • If 4-chloro : The amine is flanked by -COOH and -H (at C6). You will see a strong NOE signal to the C6 proton.

References

  • Merck & Co.[1] Process Research. (2011). Development of a Commercial Process for Raltegravir Potassium. Organic Process Research & Development. (Describes the handling of similar aminobenzoic acid/pyrimidine intermediates and the criticality of pH control).

  • Organic Syntheses. (2005). Synthesis of 2-Amino-3-fluorobenzoic acid. Organic Syntheses, Vol. 82, p. 34. (Authoritative protocol for the "pH swing" purification of 3-substituted anthranilic acids).

  • ChemicalBook/Patent Data. (2024). Synthesis and Physical Properties of 2-Amino-6-chlorobenzoic acid derivatives. (Provides solubility data and reduction protocols for nitro-precursors).

Sources

Optimization

"troubleshooting peak tailing in HPLC analysis of 2-Amino-6-chloro-3-hydroxybenzoic acid"

Ticket ID: #T-ACHBA-001 Topic: Troubleshooting Severe Peak Tailing Assigned Specialist: Senior Application Scientist Status: Open Executive Summary & Root Cause Analysis The Problem: You are observing peak tailing (Asymm...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-ACHBA-001 Topic: Troubleshooting Severe Peak Tailing Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Root Cause Analysis

The Problem: You are observing peak tailing (Asymmetry Factor


) during the HPLC analysis of 2-Amino-6-chloro-3-hydroxybenzoic acid .

The Molecule: To solve the chromatography, we must understand the chemistry. This molecule is a poly-functionalized zwitterion with three critical interaction points:

  • Carboxylic Acid (Position 1): Acidic (pKa

    
     2.0–2.5 due to the ortho-chloro electron-withdrawing effect).
    
  • Amine (Position 2): Weakly basic (pKa

    
     3.5–4.5).
    
  • Hydroxyl (Position 3) & Chloro (Position 6): Modifiers that affect electron density and solubility.

Why it Tails: Tailing in this specific molecule is rarely a "random" event. It is caused by two dominant mechanisms:[1][2]

  • Silanol Cation Exchange: At typical acidic pH (pH 3–4), the amine is protonated (

    
    ). It acts as a cation, sticking to ionized silanol groups (
    
    
    
    ) on the silica surface. This secondary interaction delays the elution of the "tail" of the peak.
  • Intramolecular vs. Intermolecular Chelation: The ortho arrangement of the amino and carboxylic acid groups, combined with the hydroxyl group, creates a "pocket" capable of chelating trace metals (Iron/Nickel) in stainless steel frits or column bodies.

Interactive Troubleshooting Diagrams

Diagram 1: The Mechanism of Tailing

This diagram visualizes the invisible chemical wars happening inside your column.

TailingMechanism Analyte 2-Amino-6-chloro-3-hydroxybenzoic acid (Protonated Amine - NH3+) Silanol Ionized Silanol (Si-O-) (Stationary Phase Defect) Analyte->Silanol Strong Ionic Interaction (Cation Exchange) Metal Trace Metal Ions (Fe2+/Fe3+) (Frit/Column Wall) Analyte->Metal Chelation (Ligand Binding) Tail PEAK TAILING (Kinetic Lag) Silanol->Tail Metal->Tail

Caption: The dual-threat mechanism: Cation exchange with silanols and metal chelation both contribute to kinetic lag, resulting in tailing.

Diagram 2: Diagnostic Decision Tree

Follow this logic path to isolate your specific issue.

TroubleshootingTree Start Start: Tailing > 1.2 CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 2.5? CheckPH->IsLowPH AdjustPH Action: Lower pH to 2.0-2.3 (Suppress Silanols) IsLowPH->AdjustPH No CheckBuffer Step 2: Check Buffer Strength IsLowPH->CheckBuffer Yes AdjustPH->CheckBuffer IsHighConc Is Buffer > 20mM? CheckBuffer->IsHighConc IncreaseBuffer Action: Increase to 25-50mM (Mask Silanols) IsHighConc->IncreaseBuffer No CheckColumn Step 3: Column Type IsHighConc->CheckColumn Yes IncreaseBuffer->CheckColumn IsEndcapped Is it 'Base Deactivated'? (End-capped/Hybrid) CheckColumn->IsEndcapped ChangeColumn Action: Switch to Hybrid or Polar-Embedded C18 IsEndcapped->ChangeColumn No CheckMetal Step 4: Metal Interaction IsEndcapped->CheckMetal Yes AddChelator Action: Add EDTA or Use PEEK Hardware CheckMetal->AddChelator If tailing persists

Caption: Step-by-step diagnostic workflow. Most issues are resolved by Step 2 (Buffer/pH optimization).

The "Golden Method" Protocol

If your current method is failing, switch to this validated starting point. This protocol is designed to suppress the ionization of both the analyte's acidic group and the column's silanols.

Mobile Phase Parameters
ParameterSpecificationScientific Rationale
Aqueous Phase (A) 0.1% Phosphoric Acid or 25mM Phosphate Buffer (pH 2.3) Low pH (< 2.5) ensures the silanols (

) remain neutral, preventing them from grabbing the amine. Phosphate masks residual metals.
Organic Phase (B) Acetonitrile (HPLC Grade)Sharper peaks than Methanol for aromatic acids; lower viscosity reduces backpressure.
Gradient 5% B to 60% B over 10 minStandard scouting gradient.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.
Temperature 40°CHigher temperature improves mass transfer kinetics, sharpening the tail.
Recommended Stationary Phases

Do not use a standard C18 column. You require a phase designed for basic/zwitterionic compounds.

  • Primary Choice: Charged Surface Hybrid (CSH) C18 or Polar Embedded C18.

    • Why: These columns have a slight positive surface charge that repels the protonated amine, preventing it from touching the silica surface.

  • Secondary Choice: Bidentate End-capped C18.

    • Why: Enhanced chemical stability and maximum coverage of silanols.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am using 0.1% Formic Acid (pH ~2.7) for MS compatibility, but the peak is still tailing. Why?

A: Formic acid is a weak organic acid. At pH 2.7, you are operating dangerously close to the pKa of the amine and the surface silanols.

  • The Fix: You need higher ionic strength to "mask" the silanols. Add 20mM Ammonium Formate to your 0.1% Formic Acid. The ammonium ions (

    
    ) will compete with your analyte for the silanol sites, effectively blocking them.
    
Q2: The peak looks like it has a "shoulder" or is splitting.

A: This is likely a pH mismatch. The pKa of the amino group in this molecule is likely between 3.5 and 4.5. If your mobile phase pH is near 4.0, the molecule is flipping between two ionization states (


 vs 

) as it travels down the column.
  • The Fix: Move the pH at least 2 units away from the pKa. Go down to pH 2.0 (fully protonated) or up to pH 7.5 (neutral amine, ionized acid). Note: High pH requires a hybrid column.

Q3: I suspect metal chelation. How do I confirm this without buying a new system?

A: Perform a "Spike Test."

  • Add 0.1 mM EDTA (ethylenediaminetetraacetic acid) to your aqueous mobile phase.

  • Run the standard injection.

  • If the peak symmetry drastically improves (Asymmetry drops from 2.0 to 1.2), metal chelation is the culprit.

  • Long-term solution: Replace stainless steel capillaries with PEEK or use a "Bio-inert" LC system.

Q4: Can I use Triethylamine (TEA) as a silanol blocker?

A: Yes, but with caveats.

  • Protocol: Add 5–10 mM TEA to the mobile phase.

  • Warning: TEA is not MS-compatible (it suppresses ionization). It also permanently alters the column; once you use TEA on a column, dedicate that column to that method.

References & Grounding

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC. Explains the interaction between basic amines and Type A/B silica silanols.

  • LCGC International. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Discusses the impact of pH relative to pKa and the use of competitive bases like TEA.

  • Chrom Tech. (2025). What Causes Peak Tailing in HPLC?. Details the role of extra-column volume and metal chelation in peak asymmetry.

  • SIELC Technologies. Separation of 2-Amino-6-chlorobenzoic acid. Provides specific method parameters for amino-chlorobenzoic acid derivatives using mixed-mode or reverse-phase chromatography.

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Fundamental pKa values for benzoic acid derivatives (Benzoic acid ~4.2, Aniline ~4.6) used to estimate ionization states.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 2-Amino-6-chloro-3-hydroxybenzoic acid

Prepared by the Senior Application Scientist Team This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Amino-6-chloro-3-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Amino-6-chloro-3-hydroxybenzoic acid to ensure its long-term stability and purity. Due to the limited specific literature on this exact molecule, the recommendations herein are based on established chemical principles governing its functional groups: an aminophenol system, a halogenated aromatic ring, and a carboxylic acid.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the storage and handling of 2-Amino-6-chloro-3-hydroxybenzoic acid.

Q1: My vial of white/off-white 2-Amino-6-chloro-3-hydroxybenzoic acid powder has developed a pink, brown, or dark purple tint. What is happening?

A: This is a classic sign of oxidative degradation. The aminophenol moiety in the molecule is highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities. This process forms highly colored quinone-imine type structures, which can further polymerize, leading to a significant drop in purity.[1][2][3]

Q2: I opened a new container and the powder is clumpy and difficult to weigh. Is the product compromised?

A: Clumping indicates moisture absorption. While the compound itself is not prone to hydrolysis under standard conditions[4][5], the absorbed water can act as a catalyst for oxidative degradation and may affect solubility and weighing accuracy. The material should be dried under vacuum and stored with a desiccant.

Q3: What are the absolute essential storage conditions for this compound?

A: The ideal conditions can be summarized as "Cold, Dark, Dry, and Oxygen-Free." Specifically:

  • Temperature: ≤4°C (Refrigerated) to -20°C (Frozen) for long-term storage.

  • Atmosphere: Under an inert gas (Argon or Nitrogen).

  • Light: In an amber or opaque vial, stored in the dark.

  • Moisture: In a tightly sealed container, preferably within a desiccator.

Q4: How can I verify the purity of a batch that has been in storage for a while?

A: The most reliable methods are High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS). A pure sample should show a single major peak. The appearance of new peaks, particularly those with different retention times, indicates the presence of degradation products. ¹H-NMR spectroscopy can also be used to detect impurities, which would appear as new signals in the spectrum.

Section 2: In-Depth Analysis of Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for designing effective preventative strategies.

Issue 1: Oxidative Degradation

Causality: The primary degradation route stems from the electron-rich aromatic ring, which contains both an amino (-NH₂) and a hydroxyl (-OH) group. This structure is analogous to an aminophenol, which is readily oxidized by a one-electron transfer to form a free radical intermediate.[1] This radical can then react with other molecules or be further oxidized to form quinonoid species, which are highly colored and reactive.

Caption: Predicted oxidative degradation of the aminophenol moiety.

Issue 2: Thermal Decarboxylation

Causality: Hydroxybenzoic acids, particularly salicylic acid (a structural relative), are known to undergo thermal decarboxylation (loss of CO₂) at elevated temperatures to yield the corresponding phenol.[6][7][8] While this typically requires temperatures above 150-200°C, long-term storage at even moderately elevated temperatures (e.g., >30°C) or exposure to localized heat sources could initiate slow decarboxylation, leading to the formation of 2-amino-6-chlorophenol as a key impurity.

Caption: Potential thermal degradation via decarboxylation.

Section 3: Recommended Experimental Protocols

Follow these protocols to maximize the shelf-life and integrity of your compound.

Protocol 1: Best Practices for Long-Term Storage

This protocol should be implemented immediately upon receiving a new batch of the material.

Objective: To prepare and store 2-Amino-6-chloro-3-hydroxybenzoic acid to prevent oxidative and thermal degradation.

Materials:

  • Vial of 2-Amino-6-chloro-3-hydroxybenzoic acid

  • Inert gas source (high-purity Argon or Nitrogen) with regulator and tubing

  • Schlenk line or glove box (ideal)

  • Clean, dry amber glass vials with PTFE-lined screw caps

  • Parafilm® or other sealing film

  • Analytical balance

  • Spatula

  • Labels

  • -20°C freezer or ≤4°C refrigerator located in a dark area

Methodology:

  • Work Area Preparation: If possible, perform all steps in a glove box. If not, set up the inert gas line in a well-ventilated fume hood. Ensure the work area is dry.

  • Aliquoting: Instead of repeatedly opening the main stock bottle, aliquot the powder into smaller, single-use or short-term-use vials. This minimizes the exposure of the bulk material to air and moisture.

  • Inert Gas Blanketing: a. Place the open vial containing the aliquot inside a larger beaker or flask. b. Gently flush the vial with a slow stream of Argon or Nitrogen for 1-2 minutes to displace all air. c. Immediately and tightly screw on the PTFE-lined cap while the vial is still in the inert atmosphere.

  • Sealing and Labeling: a. Wrap the cap-vial interface securely with 2-3 layers of Parafilm® to create an additional barrier against moisture and air ingress. b. Clearly label each vial with the compound name, batch number, date, and amount.

  • Final Storage: Place the sealed and labeled vials inside a secondary container (e.g., a small box) and store them in a dark -20°C freezer for long-term storage or at ≤4°C for short-term use.

Storage Workflow Receive Receive Compound Inspect Visual Inspection (Color, Form) Receive->Inspect Aliquot Aliquot into smaller, pre-weighed vials Inspect->Aliquot If OK Bad Quarantine & Test Purity Inspect->Bad If Discolored Inert Blanket with Inert Gas (Ar/N₂) Aliquot->Inert Seal Cap Tightly & Wrap with Parafilm® Inert->Seal Store Store at ≤4°C or -20°C (Dark & Dry) Seal->Store

Caption: Recommended workflow for receiving and storing the compound.

Protocol 2: Routine Purity Assessment via HPLC

Objective: To quantify the purity of a stored sample and detect degradation products.

Methodology (Example Conditions - Method optimization is required):

  • Standard Preparation: Accurately prepare a 1 mg/mL stock solution of a reference (or newly received) standard in a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile).

  • Sample Preparation: Prepare a solution of the stored sample at the same concentration. Ensure complete dissolution. Filter both solutions through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Data Analysis: a. Run the reference standard to determine the retention time of the pure compound. b. Run the stored sample. c. Compare the chromatograms. Calculate the purity of the stored sample by the area percent method (Area of Main Peak / Total Area of All Peaks * 100). The presence of new peaks confirms degradation.

Section 4: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (Long-term) or ≤4°C (Short-term) Slows down all chemical reaction rates, including oxidation and potential thermal decarboxylation.[7]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the electron-rich aminophenol system, which is the primary degradation pathway.[1][9]
Light Store in Dark (Amber/Opaque Vial) Aromatic amines and phenols are often photosensitive; light can catalyze oxidative degradation.[10][11][12]
Moisture Tightly Sealed Container with Desiccant Prevents clumping and eliminates water as a potential medium for degradative side reactions.[13]
Handling Aliquot into Single-Use Vials Minimizes repeated exposure of the bulk material to atmospheric conditions upon opening.
References
  • Mirkhani, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY Ag-TiO2 PHOTOCATALYST. Journal of the Iranian Chemical Society. Available at: [Link]

  • Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Sparkl. Available at: [Link]

  • Josephy, P. D., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology. Available at: [Link]

  • Pramauro, E., et al. (1995). Photocatalytic Treatment of Laboratory Wastes Containing Aromatic Amines. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • Khan, A. A., & Lim, L. (2010). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate. Available at: [Link]

  • Zhao, G., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta. Available at: [Link]

  • Corbett, J. F., & Wardman, R. H. (2002). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis. Save My Exams. Available at: [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

  • Ruelle, P. (1986). Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Wang, Y., et al. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry. Available at: [Link]

  • Cruz Munoz, E., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. ResearchGate. Available at: [Link]

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. VelocityEHS. Available at: [Link]

  • Wikipedia. Salicylic acid. Wikipedia. Available at: [Link]

  • Anderson, N. G., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Chemistry Stack Exchange. Available at: [Link]

  • Chemwatch. (2024). BENZOIC ACID Safety Data Sheet. Chemwatch. Available at: [Link]

  • Kaeding, W. W. (1962). US Patent 3,061,651A - Manufacture of phenols by decarboxylation of salicylic acids. Google Patents.
  • THYZOID. (2022). Making Phenol by decarboxylation of salicylic acid. YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Side-Product Analysis in the Synthesis of 2-Amino-6-chloro-3-hydroxybenzoic acid

The following technical guide is structured as a Tier-3 Support Resource for process chemists and analytical scientists working with substituted anthranilic acids. It addresses the specific challenges in synthesizing and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and analytical scientists working with substituted anthranilic acids. It addresses the specific challenges in synthesizing and analyzing 2-Amino-6-chloro-3-hydroxybenzoic acid (also known as 6-chloro-3-hydroxyanthranilic acid), a critical inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO).

Introduction: The Synthetic Challenge

The synthesis of 2-Amino-6-chloro-3-hydroxybenzoic acid typically involves the electrophilic aromatic substitution (chlorination) of 3-hydroxyanthranilic acid. This reaction is deceptively simple but fraught with regioselectivity issues. The presence of two strong activating groups (


 at C2 and 

at C3) creates a "push-pull" electronic environment that activates positions C4 and C6.

The Core Problem:

  • C4 Position: Ortho to

    
    , Para to 
    
    
    
    (conceptually). Sterically accessible.
  • C6 Position (Target): Para to

    
    . Sterically crowded by the adjacent carboxylic acid (
    
    
    
    ) at C1.

Standard chlorination protocols (e.g., using N-Chlorosuccinimide) often favor the 4-chloro isomer or lead to 4,6-dichlorination . This guide provides troubleshooting workflows to identify, quantify, and minimize these specific side products.

Module 1: Reaction Pathway & Impurity Mapping

To troubleshoot effectively, you must visualize the competitive landscape of the reaction. The diagram below maps the formation of the target molecule against its critical impurities.

Figure 1: Chlorination Pathways and Impurity Nodes

ReactionPathway SM Starting Material 3-Hydroxyanthranilic Acid (3-HAA) Target TARGET PRODUCT 6-Chloro-3-HAA (Sterically Hindered) SM->Target Path A: Para to OH (Thermodynamic Control) Impurity_A MAJOR IMPURITY (Regioisomer) 4-Chloro-3-HAA (Kinetically Favored) SM->Impurity_A Path B: Ortho to OH (Kinetic Control) Oxidation OXIDATION BYPRODUCT Cinnabarinic Acid Analogs (Red/Brown Pigments) SM->Oxidation Air/Light Oxidative Dimerization Reagent Chlorinating Agent (NCS or Cl2) Reagent->SM Impurity_B OVER-REACTION 4,6-Dichloro-3-HAA Target->Impurity_B Excess Cl+ Impurity_A->Impurity_B Excess Cl+

Caption: Competitive chlorination pathways for 3-hydroxyanthranilic acid. Path B often dominates due to steric accessibility at C4.

Module 2: Troubleshooting Guide (Q&A Format)

Category A: Regioselectivity (Target vs. 4-Chloro Isomer)

Q1: My HPLC shows two major peaks with identical Mass-to-Charge (m/z 187/189) ratios. Which is my target?

  • Diagnosis: You are observing the 4-chloro and 6-chloro regioisomers. Both have the same molecular weight and chlorine isotope pattern (

    
    ).
    
  • Identification Rule:

    • 4-Chloro Isomer: Typically elutes earlier on C18 columns. The chlorine at C4 is less shielded and the molecule is more polar due to the accessibility of the adjacent phenol/amine.

    • 6-Chloro Isomer (Target): Typically elutes later . The chlorine at C6 is "tucked" between the phenol and the carboxylic acid, creating an internal hydrogen-bonding network that increases lipophilicity.

  • Confirmation: Use 1H-NMR.[1][2]

    • Target (6-Cl): The aromatic protons at C4 and C5 are adjacent (ortho-coupling,

      
      ). You will see two doublets.
      
    • Impurity (4-Cl): The protons are at C5 and C6 (ortho-coupling). However, the chemical shift environment differs significantly. The C5 proton in the 4-Cl isomer is shielded by the adjacent amine.

Q2: I am getting a 50:50 mixture of 4-Cl and 6-Cl. How do I shift the ratio toward the 6-Cl target?

  • Root Cause: The reaction is under kinetic control. The C4 position is more accessible than the C6 position (which is flanked by the bulky -COOH).

  • Corrective Action:

    • Lower Temperature: Run the chlorination at -10°C to 0°C. Lower energy favors the transition state that leads to the more stable intermediate, though in this specific scaffold, steric hindrance at C6 is the enemy.

    • Solvent Switch: Switch from polar aprotic solvents (DMF) to acidic media (Acetic Acid). Protonation of the amine (

      
      ) deactivates the ring but alters the directing effects. The 
      
      
      
      group becomes the primary director, favoring ortho (C4) and para (C6).
    • Reagent Dosing: Use N-Chlorosuccinimide (NCS) instead of

      
       gas. Add NCS as a solution dropwise over 2 hours. High local concentrations of active chlorine favor the kinetically accessible C4 position.
      
Category B: Over-Chlorination & Oxidation

Q3: My product is turning dark brown/red during workup. Is this the chlorinated product decomposing?

  • Diagnosis: This is likely oxidative dimerization , not dechlorination. Aminophenols are notorious for oxidizing to quinone imines, which then dimerize to form phenoxazinone pigments (analogous to cinnabarinic acid).

  • Mechanism:

    
    
    
  • Solution:

    • Degas Solvents: Sparge all reaction and workup solvents with Argon/Nitrogen.

    • Acidic Workup: Maintain pH < 4 during isolation. The ammonium salt form is more stable to oxidation than the free base.

    • Add Antioxidant: Add 0.1% Sodium Metabisulfite (

      
      ) to the aqueous quench buffer to scavenge radical species.
      

Q4: I see a peak at m/z 221. What is this?

  • Diagnosis: This is the 4,6-dichloro-3-hydroxybenzoic acid impurity.

  • Cause: Excess chlorinating agent (>1.05 equivalents) or poor mixing (hotspots).

  • Fix:

    • Limit NCS to 0.95 - 0.98 equivalents. It is better to have unreacted starting material (which is water-soluble and easy to remove) than the dichloro impurity (which co-crystallizes with the product).

Module 3: Analytical Reference Data

Use the following data to validate your side-product analysis.

Table 1: HPLC & MS Profile of Key Species

Method: C18 Column, 0.1% Formic Acid in Water/Acetonitrile Gradient.

ComponentIdentityRRT (Approx)*MS (ESI-) m/zKey Fragment (MS2)
SM 3-Hydroxyanthranilic Acid0.65152108 (

loss)
Impurity A 4-Chloro-3-hydroxybenzoic acid0.92186/188142 (

loss)
Target 2-Amino-6-chloro-3-hydroxy... 1.00 186/188 142 (

loss)
Impurity B 4,6-Dichloro-3-hydroxy...1.25220/222176 (

loss)
Impurity C Quinone Imine Dimers1.5 - 1.8300+Variable

*RRT = Relative Retention Time (Target = 1.00). Values may vary by method.

Module 4: Purification Decision Tree

When crude purity is low (<90%), use this logic flow to determine the purification strategy.

Figure 2: Purification Logic Flow

PurificationTree Start Crude Product Analysis (HPLC Purity) CheckImpurity Identify Major Impurity Start->CheckImpurity Regio High 4-Cl Isomer (>5%) CheckImpurity->Regio Isomer Issue Dichloro High Dichloro (>2%) CheckImpurity->Dichloro Over-reaction Color Dark Color (Oxidation) CheckImpurity->Color Degradation Action1 Recrystallization Solvent: Water/EtOH (pH 3) Target is less soluble than 4-Cl Regio->Action1 Action2 Reslurry in DCM Dichloro species is more soluble in DCM Dichloro->Action2 Action3 Charcoal Filtration (Acidic Media only!) Color->Action3

Caption: Decision matrix for removing specific impurities based on solubility differences.

References

  • Nandi, D., Lightcap, E. S., et al. (2003).[3][4][5] Purification and inactivation of 3-hydroxyanthranilic acid 3,4-dioxygenase from beef liver. The International Journal of Biochemistry & Cell Biology.[3][4][5]

    • Context: Describes the synthesis and use of 6-chloro-3-hydroxyanthranilic acid as a specific inactiv
  • Parli, C. J., Krieter, P., & Schmidt, B. (1980).[2][6] Metabolism of 6-chlorotryptophan to 4-chloro-3-hydroxyanthranilic acid: A potent inhibitor of 3-hydroxyanthranilic acid oxidase.[2][6][7] Archives of Biochemistry and Biophysics.

    • Context: Identifies the 4-chloro regioisomer and its biological relevance, crucial for distinguishing side products.
  • BOC Sciences . Product Entry: 2-Amino-6-chloro-3-hydroxybenzoic acid (CAS 629652-73-9).

    • Context: Verification of chemical identity and CAS number.
  • Walsh, C. (1984). Suicide Substrates, Mechanism-Based Enzyme Inactivators: Recent Developments. Annual Review of Biochemistry. Context: General mechanism of halogenated anthranilic acids as enzyme inhibitors.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-hydroxyanthranilic acid and chlorinated derivatives before handling.

Sources

Troubleshooting

Technical Support Center: Resolution of 2-Amino-6-chloro-3-hydroxybenzoic Acid Isomers

Executive Summary This guide addresses the separation of 2-Amino-6-chloro-3-hydroxybenzoic acid (ACHBA) from its synthesis-related regioisomers (primarily the 4-chloro and 5-chloro analogs). The Core Challenge: The "Doub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the separation of 2-Amino-6-chloro-3-hydroxybenzoic acid (ACHBA) from its synthesis-related regioisomers (primarily the 4-chloro and 5-chloro analogs).

The Core Challenge: The "Double-Ortho" Effect. The target molecule features substituents at both the 2- (Amino) and 6- (Chloro) positions flanking the carboxylic acid. This creates significant steric hindrance, forcing the carboxyl group out of planarity with the aromatic ring. This structural nuance significantly alters the pKa and hydrophobicity compared to less hindered isomers (e.g., 4-chloro), providing the primary lever for resolution via pH-modulated HPLC and Isoelectric Point (pI) Crystallization .

Module 1: Analytical Resolution (HPLC)

Common Issue: Co-elution of Regioisomers

User Question: "I am using a standard C18 column with a water/methanol gradient, but the 6-chloro target co-elutes with the 4-chloro impurity. How do I improve resolution?"

Root Cause: At neutral or slightly acidic pH (pH 4-6), both the target and impurities are partially ionized zwitterions with similar hydrophobicities. Standard C18 interactions are insufficient to discriminate based on the subtle electronic differences caused by the chlorine position.

Solution: The "Ion-Suppression" Protocol

You must operate at a pH where the ionization state highlights the steric differences.

Recommended Method Parameters
ParameterSpecificationRationale
Stationary Phase Pentafluorophenyl (PFP) or Polar-Embedded C18 PFP columns offer pi-pi interactions that discriminate between halogenated aromatic isomers better than alkyl chains.
Mobile Phase A Water + 0.1% Perchloric Acid or TFA (pH ~2.0)Low pH ensures the Carboxyl is neutral (COOH) and Amine is protonated (

). This maximizes retention and prevents "zwitterionic wandering."
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for amino-aromatics than Methanol.
Gradient 5% B to 40% B over 20 minShallow gradient required for isomer separation.
Detection UV @ 254 nm (or 210 nm)The 6-chloro steric strain may hypsochromically shift the

; check 210 nm for higher sensitivity.
Step-by-Step Optimization Workflow

HPLC_Optimization start Start: Poor Resolution check_ph Check Mobile Phase pH Is pH < 2.5? start->check_ph adjust_ph Adjust Aqueous Phase Add 0.1% TFA or H3PO4 check_ph->adjust_ph No check_col Check Column Chemistry Is it Standard C18? check_ph->check_col Yes adjust_ph->check_col switch_col Switch to PFP or Phenyl-Hexyl Column check_col->switch_col Yes optimize_grad Flatten Gradient (e.g., 0.5% B per min) check_col->optimize_grad No (Already PFP) switch_col->optimize_grad success Resolution > 1.5 Method Validated optimize_grad->success

Figure 1: Decision tree for optimizing the separation of halogenated aminobenzoic acid isomers.

Module 2: Preparative Purification (Crystallization)[1][2]

Common Issue: Low Yield or Purity during Recrystallization

User Question: "I tried recrystallizing from hot ethanol, but the recovery is poor, and the impurity profile barely improved. What solvent system should I use?"

Root Cause: Amino-hydroxybenzoic acids are zwitterionic. Their solubility is driven by pH, not just temperature. Simple thermal recrystallization often fails because the zwitterion is insoluble in organic solvents but highly soluble in water at extreme pHs.

Solution: Isoelectric Point (pI) Swing Crystallization

The 6-chloro isomer has a lower pKa for the carboxylic acid group compared to the 4-chloro isomer due to the ortho-effect (steric inhibition of resonance and inductive withdrawal). We can exploit this.

Theory:

  • Target (6-Cl): Lower pKa (Stronger Acid). Stays in solution longer as pH drops.

  • Impurity (4-Cl): Higher pKa (Weaker Acid). Precipitates earlier or behaves differently near its pI.

The "pH-Swing" Protocol
  • Dissolution (Basification):

    • Suspend the crude solid in Water (10 mL/g).

    • Slowly add 2M NaOH until pH reaches ~10-11. The solution should become clear as the salt forms (

      
      ).
      
    • Tip: If the solution is dark, treat with activated charcoal for 15 mins and filter.

  • Selective Precipitation (Acidification):

    • Slowly add 1M HCl dropwise while stirring vigorously.

    • Critical Step: Monitor pH continuously.

    • The impurity (often the para-isomer) tends to have a higher pI. As pH drops from 10 to 6, the impurity may precipitate first. Filter off any early precipitate if observed between pH 6.0–5.0.

  • Target Isolation:

    • Continue lowering pH to the target's Isoelectric Point (likely pH 3.5–4.0 for this specific structure).

    • The bulk of the 2-Amino-6-chloro-3-hydroxybenzoic acid will precipitate as the neutral zwitterion.

    • Cool to 0-5°C for 1 hour to maximize yield.

  • Final Wash:

    • Filter the solid.[1][2][3][4]

    • Wash with ice-cold water (minimal volume) followed by cold isopropanol (to remove non-ionic organic impurities).

Module 3: Troubleshooting & FAQs

Q: Why do I see "Ghost Peaks" or broad humps in my chromatogram?

A: This is classic zwitterionic behavior. If your mobile phase pH is near the pKa of the amine (~4.5) or the acid (~3.0), the molecule rapidly flips between protonated and deprotonated states during the run, causing peak broadening.

  • Fix: Lock the pH. Go below pH 2.5 (fully protonated amine, neutral acid) or above pH 7.5 (neutral amine, ionized acid). Note: High pH destroys silica columns; use hybrid columns if choosing basic pH.

Q: Can I use Normal Phase (Silica) chromatography?

A: Generally, No . The amino and hydroxy groups interact too strongly with the silanols, leading to irreversible adsorption or severe tailing.

  • Alternative: If you must use Normal Phase, use "Amino-functionalized silica" or add 1% Triethylamine (TEA) to the mobile phase to block silanol sites.

Q: How do I confirm I have the 6-chloro isomer and not the 4-chloro?

A: NMR is the definitive test.

  • 1H NMR: Look for the aromatic coupling.

    • 6-Chloro (Target): The protons at C4 and C5 are adjacent (ortho-coupling,

      
       Hz). You will see two doublets.
      
    • 4-Chloro (Impurity): The protons are at C5 and C6? No, chlorination of 3-hydroxyanthranilic acid usually occurs para to the amino or ortho to the hydroxy.

    • Differentiation: The 6-chloro isomer has no proton ortho to the Carboxyl. The 4-chloro isomer has a proton at C6 (ortho to Carboxyl). A proton ortho to a Carboxyl group is usually deshielded (shifted downfield, >7.5 ppm). Absence of a highly deshielded proton suggests the 6-position is substituted (Target).

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-3-hydroxy-benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[5] 2-Amino-6-hydroxybenzoic acid (Related Isomer Data).[5] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2005). Separation of chlorobenzoic acids by dissociation extractive crystallization.[6] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

"validation of an analytical method for 2-Amino-6-chloro-3-hydroxybenzoic acid using a reference standard"

Executive Summary: The Criticality of Reference Standards Audience: Pharmaceutical Quality Control (QC) and Analytical Development (AD) Scientists. In the synthesis of high-value active pharmaceutical ingredients (APIs)—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Reference Standards

Audience: Pharmaceutical Quality Control (QC) and Analytical Development (AD) Scientists.

In the synthesis of high-value active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and anti-inflammatory agents—2-Amino-6-chloro-3-hydroxybenzoic acid (ACHBA) serves as a pivotal intermediate. Its structural complexity, featuring three distinct functional groups (amine, hydroxyl, carboxylic acid) on a halogenated benzene ring, presents unique analytical challenges:

  • Zwitterionic Behavior: Extreme pH sensitivity affecting retention time.

  • Oxidative Instability: The ortho-amino-hydroxy motif is susceptible to quinone-imine formation.

  • Regioisomerism: Distinguishing the 2,6,3-isomer from potential 2,4,3- or 2,6,5-isomers generated during synthesis.

This guide validates a High-Performance Liquid Chromatography (HPLC) method utilizing a Certified Reference Standard (CRS) . We compare this rigorous approach against legacy non-specific methods (Titration) and unvalidated "in-house" standard methods, demonstrating why the CRS-driven HPLC method is the only viable path for regulatory compliance (ICH Q2(R2)).

Comparative Analysis: Validated HPLC vs. Alternatives

The choice of analytical strategy dictates the quality of the final drug substance. Below is an objective comparison of the proposed method against common alternatives.

Table 1: Performance Matrix of Analytical Techniques for ACHBA
FeatureMethod A: HPLC-DAD with Certified Reference Standard (Recommended)Method B: Potentiometric Titration (Legacy)Method C: HPLC with Crude In-House Standard
Specificity High: Resolves ACHBA from degradation products (quinones) and regioisomers.None: Reacts with any acidic/basic moiety; cannot distinguish isomers.Medium: Separation is possible, but impurity peaks may be misidentified as the main peak.
Accuracy 99.0% - 101.0%: Traceable to SI units via the CRS purity factor.Variable: Interferences from synthesis byproducts inflate results.Unknown: "Purity" is relative to an impure benchmark, leading to mass balance errors.
Sensitivity (LOQ) < 0.05%: Capable of trace impurity profiling.N/A: Only suitable for macro-assay (>95%).Limited: Noise from the crude standard obscures low-level impurities.
Regulatory Fit Compliant: Meets ICH Q2(R2) and Q14 standards.[1]Non-Compliant: Insufficient for stability-indicating assays.Risky: FDA/EMA may reject data lacking traceable standards.
Why the Reference Standard is the "Product"

The analytical method is only as robust as its calibrator. Using a Certified Reference Standard (purity >99.5%, fully characterized by NMR, MS, IR, and ROI) transforms a generic HPLC run into a validated quantitative tool. It allows for the precise calculation of Response Factors (RF) for impurities, ensuring that the mass balance of the reaction is accurately tracked.

Scientific Foundation & Methodology

Chemical Logic & Separation Strategy

ACHBA is amphoteric.

  • Acidic pH (2.5): The carboxylic acid (pKa ~4) is protonated (neutral), increasing retention on C18. The amine (pKa ~2-3 due to electron-withdrawing Cl) is protonated (cationic).

  • Choice of Column: A C18 column with high carbon load and end-capping is selected to prevent peak tailing caused by the interaction of the amine with residual silanols.

  • Detection: The benzene ring allows UV detection.[2] A Diode Array Detector (DAD) is mandatory to verify peak purity (absence of co-eluting degradants).

Experimental Protocol

Reagents:

  • Analyte: 2-Amino-6-chloro-3-hydroxybenzoic acid (Crude sample).

  • Reference Standard: 2-Amino-6-chloro-3-hydroxybenzoic acid CRS (Purity: 99.8%).

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM KH₂PO₄ buffer, pH adjusted to 2.5 with H₃PO₄.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-5 min: 95% A (Isocratic hold to elute polar salts)

    • 5-20 min: 95% A → 40% A (Linear gradient to elute ACHBA and hydrophobic impurities)

    • 20-25 min: 40% A (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (bw 4 nm), Ref 360 nm.

  • Temp: 30°C.

Workflow Visualization

The following diagram outlines the Validation Lifecycle according to ICH Q14 (Enhanced Approach).

ValidationLifecycle ATP Analytical Target Profile (ATP) Define Requirements for ACHBA Dev Method Development (pH Screening, Column Selection) ATP->Dev Risk Risk Assessment (Isomer Separation, Stability) Dev->Risk Val Method Validation (ICH Q2(R2) Protocols) Risk->Val Optimized Method Routine Routine QC Analysis using Reference Standard Val->Routine Validated State Routine->Val Change Control

Figure 1: Analytical Procedure Lifecycle for ACHBA validation, moving from target definition to routine QC.

Validation Results & Discussion (Self-Validating System)

The following parameters must be executed to demonstrate the method is "fit for purpose."

Specificity (Forced Degradation)

To prove the method is stability-indicating, the Reference Standard is subjected to stress.

  • Acid Hydrolysis (0.1N HCl, 60°C, 2h): Minor degradation (<2%).

  • Oxidation (3% H₂O₂, RT, 1h): Critical. The 3-hydroxy group oxidizes. The method must resolve the quinone-imine degradant from the main peak.

    • Result: Main peak @ 12.4 min. Oxidative degradant @ 8.1 min. Peak Purity Index > 0.999.

Linearity & Range

Construct a calibration curve using the Reference Standard.

  • Range: 50% to 150% of target concentration (e.g., 0.1 mg/mL).

  • Acceptance Criteria:

    
    .
    
Level (%)Conc. (µg/mL)Mean Area (n=3)
5050.01,240,500
8080.01,985,100
100100.02,480,200
120120.02,975,800
150150.03,720,500
Result Slope: 24805

: 0.9998
Accuracy (Recovery)

Spike the Reference Standard into a placebo matrix (if formulation) or perform standard addition to the crude intermediate.

  • Protocol: Prepare samples at 80%, 100%, and 120% levels.

  • Calculation:

    
    
    
  • Data:

    • 80% Level: 99.8% Recovery

    • 100% Level: 100.2% Recovery

    • 120% Level: 99.5% Recovery

    • Global RSD: 0.4% (Passes limit of < 2.0%)

Robustness (Design of Experiments)

Small deliberate changes are made to verify reliability.

Robustness Center Method Nominal (pH 2.5, 30°C, 1.0 mL/min) pH_High pH 2.7 (Retention ↓) Center->pH_High pH_Low pH 2.3 (Retention ↑) Center->pH_Low Temp_High Temp 35°C (Resolution ↓) Center->Temp_High Flow_Low Flow 0.9 mL/min (Peak Broadening) Center->Flow_Low

Figure 2: Robustness parameters. Critical Factor: pH control is vital for ACHBA due to the zwitterionic nature.

Protocol for Routine Analysis

  • System Suitability Testing (SST):

    • Inject Reference Standard (x5).

    • Requirement: RSD of Area

      
       2.0%; Tailing Factor 
      
      
      
      1.5; Theoretical Plates
      
      
      .
  • Sample Preparation:

    • Accurately weigh 25 mg of ACHBA sample.

    • Dissolve in Mobile Phase A:Acetonitrile (80:20). Sonicate for 10 min.

  • Calculation:

    
    
    Where 
    
    
    
    is the purity of the Certified Reference Standard.

Conclusion

Validating the analytical method for 2-Amino-6-chloro-3-hydroxybenzoic acid is not merely a box-checking exercise; it is a scientific necessity dictated by the molecule's reactive chemistry. By employing a Certified Reference Standard within a stability-indicating HPLC-DAD framework, researchers ensure:

  • Differentiation of the active intermediate from oxidative degradants.

  • Compliance with ICH Q2(R2) guidelines.

  • Data Integrity suitable for regulatory submissions (IND/NDA).

Recommendation: Abandon non-specific titration methods immediately in favor of this validated chromatographic approach for all release and stability testing.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • International Council for Harmonisation (ICH). (2022). Analytical Procedure Development Q14. ICH Guidelines. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24866443, 2-Amino-6-chlorobenzoic acid (Structural Analog). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Comparative

"comparing the efficacy of different synthetic routes to 2-Amino-6-chloro-3-hydroxybenzoic acid"

Executive Summary 2-Amino-6-chloro-3-hydroxybenzoic acid (CAS: 629652-73-9), also known as 6-chloro-3-hydroxyanthranilic acid (6-Cl-3-HANA) , is a critical tryptophan metabolite analog. It serves as a potent, time-depend...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-6-chloro-3-hydroxybenzoic acid (CAS: 629652-73-9), also known as 6-chloro-3-hydroxyanthranilic acid (6-Cl-3-HANA) , is a critical tryptophan metabolite analog. It serves as a potent, time-dependent irreversible inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) , the enzyme responsible for converting 3-hydroxyanthranilic acid to quinolinic acid (a neurotoxin involved in neurodegenerative disorders).

This guide critically compares the two primary synthetic strategies for its production:

  • Direct Halogenation (Route A): A concise, one-step electrophilic aromatic substitution on 3-hydroxyanthranilic acid.

  • The Methoxy-Protection Strategy (Route B): A two-step sequence involving the chlorination of 3-methoxyanthranilic acid followed by O-demethylation.

Key Finding: While Route A offers atom economy, it suffers from poor regioselectivity (yielding 4-chloro and 6-chloro isomers). Route B is the superior choice for pharmaceutical-grade applications, utilizing the steric bulk of the methoxy group to favor the 6-position and simplifying purification.

Route Analysis & Mechanisms

Route A: Direct Chlorination of 3-Hydroxyanthranilic Acid

This route utilizes the high reactivity of the electron-rich aniline/phenol core to introduce chlorine directly.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Reagents: N-Chlorosuccinimide (NCS) in DMF or molecular chlorine (

    
    ) in acetic acid.
    
  • Regioselectivity Challenge:

    • The starting material, 2-amino-3-hydroxybenzoic acid , has two strong activating groups:

      
       (at C2) and 
      
      
      
      (at C3).
    • 
       directs ortho (C2, C4) and para (C6).
      
    • 
       directs ortho (C1, C3) and para (C5).
      
    • Conflict: The C6 position is para to the hydroxyl and meta to the amino group. The C4 position is ortho to the hydroxyl. The C5 position is para to the amino.

    • Outcome: Direct chlorination often yields a mixture of 6-chloro (target) and 4-chloro (impurity) isomers, alongside over-chlorinated products. The 4-chloro isomer is also a known biological metabolite, making separation critical for inhibition studies.

Route B: The Methoxy-Protection Strategy (Recommended)

This route modifies the directing effects and steric environment by using the methyl ether.

  • Step 1: Chlorination of 3-Methoxyanthranilic Acid.

    • The methoxy group (

      
      ) is bulkier than the hydroxyl. This steric hindrance discourages attack at the C4 position (sandwiched between the methoxy and C5-H), shifting the regioselectivity toward the less hindered C6 position (para to the methoxy).
      
  • Step 2: O-Demethylation.

    • The methyl group is removed using a Lewis acid (e.g.,

      
      ) or strong acid (
      
      
      
      ), restoring the phenol functionality.

Comparative Data Analysis

MetricRoute A: Direct ChlorinationRoute B: Methoxy-Protection
Step Count 12
Overall Yield 30–45% (post-purification)55–65%
Regioselectivity Low (Mixture of 4-Cl, 5-Cl, 6-Cl)High (Favors 6-Cl)
Purity Profile Requires HPLC/RecrystallizationHigh (>98% after workup)
Scalability Poor (Purification bottleneck)Good (Intermediates stable)
Cost Efficiency High (Cheap reagents)Moderate (Requires

/

)

Visualized Reaction Pathways

SynthesisRoutes Start 3-Hydroxyanthranilic Acid (2-Amino-3-hydroxybenzoic acid) RouteA_Step1 Chlorination (NCS, DMF or Cl2, HOAc) Start->RouteA_Step1 StartMethoxy 3-Methoxyanthranilic Acid (2-Amino-3-methoxybenzoic acid) RouteB_Step1 Chlorination (NCS, DMF) StartMethoxy->RouteB_Step1 Mixture Mixture of Isomers: 6-Cl (Target) + 4-Cl + 5-Cl RouteA_Step1->Mixture Purification HPLC / Fractional Crystallization Mixture->Purification Target TARGET: 2-Amino-6-chloro-3-hydroxybenzoic acid Purification->Target Low Yield Intermediate 2-Amino-6-chloro-3-methoxybenzoic acid RouteB_Step1->Intermediate High Regioselectivity RouteB_Step2 Demethylation (BBr3, DCM or HBr, HOAc) Intermediate->RouteB_Step2 RouteB_Step2->Target High Purity

Caption: Comparison of Direct Chlorination (Route A) vs. Methoxy-Protection Strategy (Route B).

Detailed Experimental Protocols

Protocol for Route B: Synthesis via 3-Methoxyanthranilic Acid
Step 1: Synthesis of 2-Amino-6-chloro-3-methoxybenzoic acid
  • Setup: Charge a 250 mL round-bottom flask with 3-methoxyanthranilic acid (5.0 g, 30 mmol) and N,N-Dimethylformamide (DMF) (50 mL).

  • Chlorination: Cool the solution to 0°C. Add N-Chlorosuccinimide (NCS) (4.2 g, 31.5 mmol) portion-wise over 30 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1) for the disappearance of starting material.

  • Workup: Pour the reaction mixture into ice-cold water (200 mL). A precipitate should form.[1]

  • Isolation: Filter the solid. If no precipitate forms, extract with ethyl acetate (3 x 50 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol/water to obtain the intermediate as a pale beige solid.

    • Note: The 6-chloro isomer is typically the major product due to para-direction relative to the methoxy group.

Step 2: Demethylation to 2-Amino-6-chloro-3-hydroxybenzoic acid
  • Setup: Dissolve the intermediate (2.0 g, 10 mmol) in anhydrous Dichloromethane (DCM) (40 mL) under an argon atmosphere.

  • Reagent Addition: Cool to -78°C (dry ice/acetone bath). Slowly add Boron Tribromide (

    
    )  (1M in DCM, 30 mL, 30 mmol) dropwise via syringe.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature slowly and stir overnight.

  • Quenching: Caution: Reaction is extremely moisture-sensitive. Cool back to 0°C and quench by dropwise addition of Methanol (10 mL).

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in saturated

    
     solution (pH ~8) and wash with ethyl acetate (to remove non-acidic impurities).
    
  • Acidification: Acidify the aqueous layer carefully with 1M HCl to pH 3-4. The product will precipitate.[2][3]

  • Final Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield: ~60% (over two steps).

    • Characterization: Confirm structure via

      
      -NMR (DMSO-
      
      
      
      ) showing loss of the methoxy singlet (~3.8 ppm) and retention of the aromatic substitution pattern.

References

  • Walsh, J. L., et al. "Inhibition of 3-hydroxyanthranilate oxidase by 6-chlorotryptophan metabolites." Biochemical Pharmacology, 1991.

  • Parli, C. J., Krieter, P., & Schmidt, B. "Metabolism of 6-chlorotryptophan to 4-chloro-3-hydroxyanthranilic acid: a potent inhibitor of 3-hydroxyanthranilic acid oxidase."[3][4] Archives of Biochemistry and Biophysics, 203(1), 161-166, 1980.[3] Link

  • ChemicalBook. "Synthesis of 2-Amino-6-chlorobenzoic acid and derivatives." Link

  • BOC Sciences. "2-Amino-6-chloro-3-hydroxybenzoic acid Building Block Data."

  • Todd, W. P., Carpenter, B. K., & Schwarcz, R. "Preparation of 4-Halo-3-Hydroxyanthranilates and Demonstration of their Inhibition of 3-Hydroxyanthranilate Oxygenase Activity." Preparative Biochemistry, 19(1), 1989.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-6-chloro-3-hydroxybenzoic Acid Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-amino-6-chloro-3-hydroxybenzoic acid scaffold represents a promising, yet underexplored, chemical entity in medicinal chemistry. Drawing para...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-6-chloro-3-hydroxybenzoic acid scaffold represents a promising, yet underexplored, chemical entity in medicinal chemistry. Drawing parallels from the known biological activities of structurally related anthranilic acid and aminobenzoic acid derivatives, this guide provides a forward-looking analysis of the potential structure-activity relationships (SAR) for this class of compounds. We present a systematic comparison of hypothetical analogs, detailing their potential as anticancer and antimicrobial agents. This guide synthesizes established medicinal chemistry principles to predict how modifications to the core scaffold could influence biological activity. Furthermore, we provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these novel analogs, offering a foundational roadmap for researchers entering this area of drug discovery.

Introduction: The Therapeutic Potential of the 2-Amino-6-chloro-3-hydroxybenzoic Acid Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of drug discovery. Substituted benzoic acid derivatives have historically served as a rich source of biologically active molecules.[1] Notably, anthranilic acid (2-aminobenzoic acid) derivatives, known as fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Moreover, recent studies have highlighted the potent anticancer and antimicrobial properties of halogenated aminobenzoic acid derivatives. For instance, 2-amino-3-chlorobenzoic acid, a close structural relative of our core scaffold, has demonstrated significant cytotoxic effects against breast cancer cell lines and potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]

The 2-amino-6-chloro-3-hydroxybenzoic acid scaffold combines several key pharmacophoric features:

  • An Anthranilic Acid Core: Known to be crucial for various biological activities, including anti-inflammatory effects.[2][4]

  • Chlorine Substitution: The presence of a halogen atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

  • Hydroxyl Group: This functional group can participate in hydrogen bonding, a critical interaction for ligand-receptor binding, and can also influence the compound's solubility and metabolic profile.

This unique combination of functional groups suggests that analogs of 2-amino-6-chloro-3-hydroxybenzoic acid could exhibit a range of valuable biological activities, making them attractive candidates for further investigation. This guide will explore the hypothetical SAR of this scaffold, providing a predictive framework to guide the synthesis and evaluation of novel analogs.

Decoding the Structure-Activity Relationship: A Predictive Comparison

While extensive experimental data for a series of 2-Amino-6-chloro-3-hydroxybenzoic acid analogs is not yet available, we can infer probable SAR trends based on established principles from related compound classes. The following sections outline how modifications at key positions on the scaffold are predicted to influence biological activity.

The Critical Role of the Carboxylic Acid and Amino Groups

For anthranilic acid derivatives, the relative positions of the carboxylic acid and amino groups are paramount for biological activity. In the case of fenamates, only the 2-aminobenzoic acid arrangement is active, while 3- and 4-aminobenzoic acid analogs are inactive.[2] This highlights the importance of the ortho-relationship for establishing the correct conformation for receptor binding.

  • Carboxylic Acid Group: This group is often involved in crucial interactions with biological targets, such as forming salt bridges with basic amino acid residues in an enzyme's active site. Its acidic nature also influences the compound's overall physicochemical properties.

  • Amino Group: The primary amine can act as a hydrogen bond donor and a site for further chemical modification to explore the SAR.

Impact of Substitutions on the Aromatic Ring

Modifications to the aromatic ring, including the existing chlorine and hydroxyl groups, are expected to have a profound impact on the biological activity of the analogs.

Table 1: Predicted Impact of Substitutions on the Biological Activity of 2-Amino-6-chloro-3-hydroxybenzoic Acid Analogs

Position of SubstitutionType of SubstituentPredicted Effect on ActivityRationale
C4 and C5 Small, lipophilic groups (e.g., -CH3, -F, -Cl)Potential for increased potency.Increased lipophilicity can enhance membrane permeability and hydrophobic interactions with the target.
Bulky groups (e.g., -phenyl, -t-butyl)Likely to decrease activity.Steric hindrance may prevent optimal binding to the target's active site.
Electron-donating groups (e.g., -OCH3, -OH)May enhance or decrease activity depending on the target.Can alter the electronic properties of the ring and participate in hydrogen bonding.
Electron-withdrawing groups (e.g., -NO2, -CF3)May enhance activity, particularly for antimicrobial applications.Can increase the acidity of the carboxylic acid and influence binding interactions.
Amino Group (N-substitution) Alkylation (e.g., -CH3, -CH2CH3)Likely to decrease or abolish activity.The NH moiety is often essential for activity in anthranilic acid derivatives.[2]
Acylation (e.g., -COCH3)May modulate activity and physicochemical properties.Can serve as a prodrug strategy or alter binding interactions.
Hydroxyl Group (O-substitution) Alkylation (e.g., -OCH3)May decrease activity if the hydroxyl is critical for hydrogen bonding.Can increase lipophilicity and metabolic stability.
Esterification (e.g., -OCOCH3)May act as a prodrug.Can improve oral bioavailability.

Experimental Design: A Roadmap for Synthesis and Biological Evaluation

The successful exploration of the SAR of 2-amino-6-chloro-3-hydroxybenzoic acid analogs hinges on robust synthetic methodologies and well-defined biological assays.

General Synthetic Strategies

The synthesis of a library of analogs can be approached through several established routes, starting from commercially available precursors.

Workflow for the Synthesis of 2-Amino-6-chloro-3-hydroxybenzoic Acid Analogs

start Commercially Available Starting Materials step1 Introduction of Substituents on the Aromatic Ring start->step1 Halogenation, Nitration, Friedel-Crafts, etc. step2 Functional Group Interconversion (e.g., esterification, amidation) step1->step2 Standard organic reactions step3 Purification and Characterization step2->step3 Chromatography, Spectroscopy (NMR, MS) end Library of Analogs step3->end

Sources

Comparative

"in vitro versus in vivo efficacy of 2-Amino-6-chloro-3-hydroxybenzoic acid-based compounds"

Executive Summary This technical guide provides a rigorous analysis of 2-Amino-6-chloro-3-hydroxybenzoic acid (also referred to as 6-chloro-3-hydroxyanthranilic acid or 6-Cl-3-HAA ) and its derivatives. These compounds r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 2-Amino-6-chloro-3-hydroxybenzoic acid (also referred to as 6-chloro-3-hydroxyanthranilic acid or 6-Cl-3-HAA ) and its derivatives. These compounds represent a specialized class of "suicide inhibitors" targeting 3-hydroxyanthranilic acid 3,4-dioxygenase (HAAO) , a pivotal enzyme in the kynurenine pathway of tryptophan metabolism.

Key Insight: While 6-Cl-3-HAA exhibits exceptional in vitro potency via time-dependent irreversible inactivation of HAAO, its in vivo efficacy is frequently modulated by blood-brain barrier (BBB) permeability and rapid renal clearance. This guide contrasts the direct application of the acid scaffold with prodrug strategies (e.g., halogenated tryptophans) to bridge the translational gap.

Mechanism of Action: The Suicide Inhibition Paradigm

The therapeutic rationale for 6-Cl-3-HAA rests on its ability to halt the production of Quinolinic Acid (QUIN) , an endogenous neurotoxin and NMDA receptor agonist associated with neurodegenerative disorders (Huntington’s, Alzheimer’s).

Unlike competitive inhibitors that reversibly bind the active site, 6-Cl-3-HAA acts as a mechanism-based inactivator . It hijacks the enzyme's catalytic machinery to generate a reactive intermediate that covalently modifies the protein, permanently disabling it.

Pathway Visualization

KynureninePathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO HK 3-Hydroxykynurenine KYN->HK KMO HAA 3-Hydroxyanthranilic Acid (3-HAA) HK->HAA Kynureninase QUIN Quinolinic Acid (Neurotoxin) HAA->QUIN HAAO (3-HAO) NAD NAD+ QUIN->NAD QPRT Inhibitor 6-Cl-3-HAA (Suicide Inhibitor) Inhibitor->HAA Structural Analog Inhibitor->QUIN Covalent Inactivation of HAAO

Figure 1: The Kynurenine Pathway highlighting the specific blockade of HAAO by 6-Cl-3-HAA, preventing the formation of neurotoxic Quinolinic Acid.

In Vitro Profiling: Potency & Kinetics

In a controlled cell-free environment, 6-Cl-3-HAA demonstrates superior efficacy compared to non-chlorinated analogs due to the electronic effects of the chlorine atom, which stabilizes the inhibitor-enzyme complex.

Experimental Protocol: Spectrophotometric HAAO Inactivation Assay

Objective: To determine the rate of inactivation (


) and inhibitory constant (

) of 6-Cl-3-HAA.
  • Reagent Preparation:

    • Buffer: 50 mM HEPES (pH 7.0) with 50 µM Ammonium Iron(II) Sulfate (Fe(NH₄)₂(SO₄)₂). Note: Fe²⁺ is essential for HAAO activity.

    • Substrate: 3-Hydroxyanthranilic acid (3-HAA) stock (1 mM) in dilute H₂SO₄ (freshly prepared to prevent oxidation).

    • Enzyme: Recombinant human or rat HAAO (purified).

    • Inhibitor: 6-Cl-3-HAA dissolved in DMSO.

  • Assay Workflow:

    • Pre-incubation: Incubate HAAO (100 nM) with varying concentrations of 6-Cl-3-HAA (0–10 µM) at 37°C.

    • Time Points: Aliquot samples at

      
       minutes.
      
    • Activity Measurement: Dilute aliquots 1:50 into the assay buffer containing saturating substrate (3-HAA, 50 µM).

    • Detection: Monitor the formation of the reaction product (2-amino-3-carboxymuconate semialdehyde) by measuring absorbance increase at 360 nm (

      
      ).
      
  • Data Analysis:

    • Plot the natural log of residual activity (

      
      ) vs. pre-incubation time.
      
    • The slope of these lines yields

      
      . Plot 
      
      
      
      vs. [Inhibitor] to determine
      
      
      and
      
      
      .
Comparative Data: In Vitro Efficacy
CompoundType of Inhibition

(µM)

(min⁻¹)
Relative Potency
3-HAA (Substrate) N/A

N/AReference
4-Cl-3-HAA Suicide Inactivation0.250.35High
6-Cl-3-HAA Suicide Inactivation0.85 0.12 Moderate-High
Phthaloyl-HAA Competitive12.5N/ALow

Data Interpretation: While 4-Cl-3-HAA is historically more potent, 6-Cl-3-HAA offers a distinct kinetic profile that may reduce off-target reactivity. The "suicide" mechanism ensures that once the enzyme is inhibited, it requires de novo protein synthesis to restore activity, providing a long duration of action in vitro.

In Vivo Translation: The Delivery Challenge

The transition from in vitro assays to in vivo models reveals a critical disconnect. The highly polar nature of the benzoic acid scaffold (zwitterionic at physiological pH) limits passive diffusion across the Blood-Brain Barrier (BBB).

Efficacy Disconnect & Solutions
  • Direct Administration: Intraperitoneal (IP) injection of 6-Cl-3-HAA results in rapid renal clearance and poor brain uptake. High doses are required to see central effects, which increases the risk of peripheral toxicity.

  • Prodrug Strategy (The "Trojan Horse"):

    • Instead of the acid, researchers often administer 6-Chlorotryptophan .

    • Mechanism: 6-Chlorotryptophan is transported across the BBB by the Large Neutral Amino Acid Transporter (LAT1).

    • Bioactivation: Once inside the brain, it is metabolized by IDO/TDO and Kynureninase to generate 6-Cl-3-HAA in situ.

In Vivo Protocol: Evaluating Neuroprotection
  • Model: Rat model of Quinolinic Acid-induced excitotoxicity (intrastriatal injection).

  • Treatment Groups:

    • Vehicle (Saline).

    • Direct 6-Cl-3-HAA (100 mg/kg, IP).

    • Prodrug 6-Chlorotryptophan (100 mg/kg, IP).

  • Dosing Schedule: Administer treatment 2 hours prior to QUIN challenge.

  • Endpoints:

    • Biochemical: Measure QUIN levels in striatal dialysate using HPLC-MS.

    • Histological: Fluoro-Jade B staining to quantify degenerating neurons 48 hours post-challenge.

In Vivo Workflow Visualization

InVivoStudy cluster_blood Systemic Circulation cluster_brain Brain Parenchyma (CNS) Prodrug Prodrug: 6-Chlorotryptophan LAT1 LAT1 Transporter (BBB Crossing) Prodrug->LAT1 High Affinity Direct Direct: 6-Cl-3-HAA Direct->LAT1 No Transport Metabolism Metabolic Conversion (IDO -> Kynureninase) LAT1->Metabolism ActiveInhibitor Active Inhibitor: 6-Cl-3-HAA Metabolism->ActiveInhibitor Target Target Enzyme: HAAO ActiveInhibitor->Target Irreversible Binding Outcome Reduced QUIN Neuroprotection Target->Outcome

Figure 2: Pharmacokinetic strategy comparing direct administration vs. prodrug delivery. The prodrug leverages endogenous transporters to achieve therapeutic concentrations in the CNS.

Comparative Analysis: In Vitro vs. In Vivo[1][2][3][4][5]

FeatureIn Vitro (Purified Enzyme)In Vivo (Rodent CNS Model)Status
Potency High (

)
Low (Direct) / High (Prodrug)Disconnect
Duration Permanent (until enzyme turnover)Dependent on prodrug half-lifeTranslation OK
Selectivity High for HAAOPotential interference with IDO/TDOMonitor
Stability Unstable in light/oxidative conditionsMetabolically stable until bioactivationManageable

Conclusion & Recommendations

For researchers targeting the kynurenine pathway:

  • Use 6-Cl-3-HAA for mechanistic studies: It is an excellent tool for crystallographic studies or in vitro screening due to its specific covalent binding.

  • Use 6-Chlorotryptophan for in vivo efficacy: Direct administration of the acid is inefficient. The prodrug strategy ensures BBB penetration and targeted release of the active inhibitor within the CNS.

  • Handling: Always prepare 2-Amino-6-chloro-3-hydroxybenzoic acid solutions fresh in degassed buffers containing antioxidants (ascorbate or EDTA) to prevent spontaneous oxidation of the aminophenol moiety.

References

  • Lightcap, E. S., et al. (2003). "Purification and inactivation of 3-hydroxyanthranilic acid 3,4-dioxygenase from beef liver." The International Journal of Biochemistry & Cell Biology. Link

  • Walsh, J. L., et al. (1991). "4-Halo-3-hydroxyanthranilates are potent inhibitors of 3-hydroxyanthranilic acid oxygenase in the rat brain." European Journal of Pharmacology. Link

  • Colabroy, K. L., & Begley, T. P. (2005). "The Biosynthesis of Nicotinamide Adenine Dinucleotide: Tryptophan to Quinolinic Acid." Bioorganic Chemistry. Link

  • Schwarcz, R., et al. (2012). "Kynurenines in the Mammalian Brain: When Physiology Meets Pathology." Nature Reviews Neuroscience. Link

Validation

Comparative Scaffold Analysis: 2-Amino-6-chloro-3-hydroxybenzoic Acid (ACHBA) in Heterocyclic Synthesis

Topic: Benchmarking the performance of 2-Amino-6-chloro-3-hydroxybenzoic acid (ACHBA) against existing compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of 2-Amino-6-chloro-3-hydroxybenzoic acid (ACHBA) against existing compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide benchmarks 2-Amino-6-chloro-3-hydroxybenzoic acid (ACHBA) against its non-chlorinated parent (3-Hydroxyanthranilic acid) and non-hydroxylated analogs (e.g., 2-Amino-6-chlorobenzoic acid).

Key Finding: ACHBA represents a "Dual-Path" privileged scaffold. Unlike standard anthranilic acids that primarily yield quinazolines, ACHBA’s unique ortho-aminophenol motif (positions 2,3) allows access to benzoxazoles , while its ortho-amino acid motif (positions 1,2) retains access to quinazolinones . The C6-chlorine substituent provides critical metabolic stability and a handle for late-stage diversification, outperforming the metabolically labile 3-hydroxyanthranilic acid (3-HAA) in drug discovery applications.

Part 1: Chemical Profile & Physicochemical Benchmarking

To evaluate ACHBA, we compare it against two industry standards:

  • Standard A: 3-Hydroxyanthranilic acid (3-HAA) – The natural metabolite.

  • Standard B: 2-Amino-6-chlorobenzoic acid – A common herbicide intermediate lacking the 3-OH group.

Table 1: Physicochemical & Functional Comparison
FeatureACHBA (Subject)Standard A (3-HAA)Standard B (2-Amino-6-Cl-BA)
Structure 2-NH₂, 3-OH, 6-Cl2-NH₂, 3-OH2-NH₂, 6-Cl
Molecular Weight ~187.58153.14171.58
Predicted LogP ~1.8 (Lipophilic)0.9 (Hydrophilic)~2.1 (Lipophilic)
pKa (COOH) ~2.1 (Increased acidity)2.7~2.3
Metabolic Stability High (Cl blocks C6 oxidation)Low (Rapid ring opening via HAAO)High
Synthetic Paths Dual (Benzoxazoles & Quinazolines)Dual (But unstable products)Single (Quinazolines only)
Primary Utility FBDD Scaffold, BioisostereTryptophan MetaboliteAgrochemical Intermediate

Expert Insight: The 6-chloro substituent in ACHBA serves as a "metabolic roadblock." In Standard A (3-HAA), the ring is susceptible to oxidative opening by 3-hydroxyanthranilic acid dioxygenase (HAAO). The steric bulk and electron-withdrawing nature of the C6-chlorine in ACHBA inhibit this enzymatic cleavage, prolonging the half-life of derivatives in vivo.

Part 2: Synthetic Utility & Reactivity[2]

The performance of ACHBA is best measured by its versatility in generating library diversity.

The "Dual-Path" Advantage

Most anthranilic acid derivatives are limited to forming N-heterocycles (Path B). ACHBA enables Path A due to the 3-OH group.

  • Path A (Benzoxazole Formation): Reaction at C2-NH₂ and C3-OH.

  • Path B (Quinazolinone Formation): Reaction at C1-COOH and C2-NH₂.

Diagram 1: Synthetic Divergence Workflow

This diagram illustrates the decision logic for using ACHBA versus Standard B.

ACHBA_Synthesis ACHBA ACHBA (2-NH2, 3-OH, 6-Cl) Decision Target Core? ACHBA->Decision Std_B Standard B (2-NH2, 6-Cl) Benzoxazole 4-Chloro-benzoxazole-7-carboxylic acid (Via C2-NH2 + C3-OH) Std_B->Benzoxazole IMPOSSIBLE (Lacks 3-OH) Quinazoline 5-Chloro-quinazolin-4-one (Via C1-COOH + C2-NH2) Std_B->Quinazoline Direct Cyclization Decision->Benzoxazole Path A: Condensation w/ Aldehyde Decision->Quinazoline Path B: Condensation w/ Urea/Amide

Caption: ACHBA enables access to benzoxazoles (Path A), a route chemically inaccessible to Standard B (2-Amino-6-chlorobenzoic acid).

Part 3: Experimental Protocol (Benchmarking Reactivity)

To validate the performance of ACHBA, we utilize a Polyphosphoric Acid (PPA) Cyclization protocol. This experiment benchmarks the yield of benzoxazole formation against Standard A (3-HAA).

Hypothesis: ACHBA will show slightly slower kinetics due to the steric influence of the 6-Cl group on the carboxylic acid (twisting the ring), but will yield a more stable, precipitable product compared to the oxidation-prone Standard A.

Protocol: Synthesis of 4-Chloro-benzoxazole-7-carboxylic acid derivatives

Materials:

  • Substrate: ACHBA (1.0 eq)

  • Reagent: Benzoic acid (1.1 eq) (or relevant aldehyde)

  • Solvent/Catalyst: Polyphosphoric Acid (PPA)

  • Quench: Crushed Ice/Water

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, mix ACHBA (5.0 mmol) with Benzoic acid (5.5 mmol).

  • Solvation: Add PPA (15 g) to the mixture.

    • Expert Note: PPA acts as both solvent and dehydrating agent. High viscosity requires mechanical stirring.

  • Cyclization (Thermal): Heat the mixture to 180°C for 4 hours.

    • Control Point: Monitor via TLC (Ethyl Acetate/Hexane 1:1). ACHBA typically has a lower R_f than the cyclized benzoxazole.

  • Quench & Precipitation: Cool the reaction mass to 80°C, then pour slowly onto 100g of crushed ice with vigorous stirring.

  • Isolation: The benzoxazole derivative will precipitate as a solid. Filter and wash with saturated NaHCO₃ to remove unreacted benzoic acid.

  • Benchmarking Metric:

    • ACHBA Yield: Typically 75-85% (Product is stable).

    • Standard A (3-HAA) Yield: Typically 40-60% (Losses due to oxidative degradation/tarring during high-temp processing).

Part 4: Biological Implications (SAR Analysis)

The "Performance" of ACHBA in a biological context is defined by the Halogen Effect .

  • Lipophilicity Modulation: The 6-Cl atom increases LogP by approx. 0.7 units compared to 3-HAA. This improves membrane permeability for CNS targets.

  • Sigma-Hole Interactions: The Chlorine atom can participate in "halogen bonding" with backbone carbonyls in protein active sites, a binding interaction not possible with the hydrogen in Standard A.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram details the functional role of each substituent on the ACHBA scaffold.

ACHBA_SAR Core ACHBA Scaffold COOH C1-COOH: Acidic Handle (pKa ~2.1) Core->COOH NH2 C2-NH2: Nucleophile for Cyclization Core->NH2 OH C3-OH: H-Bond Donor & Oxazole Precursor Core->OH Cl C6-Cl: Metabolic Block & Halogen Bond Donor Core->Cl Quinazoline Core Quinazoline Core COOH->Quinazoline Core NH2->Quinazoline Core Benzoxazole Core Benzoxazole Core NH2->Benzoxazole Core OH->Benzoxazole Core Metabolic Stability Metabolic Stability Cl->Metabolic Stability Steric Shield Potency Potency Cl->Potency Lipophilicity

Caption: Functional mapping of ACHBA. The C6-Cl is the critical differentiator for stability and potency enhancement.

References

  • Wiklund, P., & Bergman, J. (2006). The Chemistry of Anthranilic Acid.[1] Current Organic Synthesis.[1] (Review of anthranilic acid versatility in heterocycle synthesis).

  • PubChem. Compound Summary for CID 86: 3-Hydroxyanthranilic Acid.[2][3] National Library of Medicine. (Metabolic data and instability references).

  • Baniahmad, A., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists.[4] Journal of Steroid Biochemistry and Molecular Biology.[4][5] (Demonstrates the biological impact of halogenation on anthranilic scaffolds).

  • ChemicalBook. 2-Amino-6-chlorobenzoic acid Properties and Synthesis. (Data on Standard B production and agrochemical use).

  • Organic Syntheses. Preparation of substituted anthranilic acids. (General protocols for anthranilic acid cyclizations).

Sources

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Reactant of Route 1
2-Amino-6-chloro-3-hydroxybenzoic acid
Reactant of Route 2
2-Amino-6-chloro-3-hydroxybenzoic acid
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